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  • Product: Boc-Cys(Acm)-ONp
  • CAS: 58651-76-6

Core Science & Biosynthesis

Foundational

What is the chemical structure and molecular weight of Boc-Cys(Acm)-ONp

An In-depth Technical Guide to N-α-Boc-S-Acm-L-Cysteine p-Nitrophenyl Ester (Boc-Cys(Acm)-ONp) Abstract This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-S-acetamidomethyl-L-cysteine p-nit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-α-Boc-S-Acm-L-Cysteine p-Nitrophenyl Ester (Boc-Cys(Acm)-ONp)

Abstract

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-S-acetamidomethyl-L-cysteine p-nitrophenyl ester, commonly abbreviated as Boc-Cys(Acm)-ONp. This specialized amino acid derivative is a strategic tool in synthetic peptide chemistry, engineered with a trifecta of functional moieties: an acid-labile N-terminal Boc protecting group, a stable and selectively cleavable S-Acm thiol protecting group, and a C-terminal p-nitrophenyl ester for efficient peptide bond formation. We will delve into its chemical structure, physicochemical properties, the strategic rationale behind its design, and its application in the synthesis of complex peptides, particularly those requiring the controlled formation of disulfide bridges. This document is intended for researchers, chemists, and professionals in drug development who utilize peptide synthesis in their work.

Chemical Identity and Physicochemical Properties

Boc-Cys(Acm)-ONp is a crystalline, typically white to off-white powder, valued for its stability and reactivity in controlled synthetic environments. Its structure is meticulously designed for specific roles in the stepwise construction of peptide chains.

The core structure consists of an L-cysteine residue modified with three key groups:

  • N-α-tert-butoxycarbonyl (Boc): Protects the alpha-amino group.

  • S-acetamidomethyl (Acm): Protects the thiol group in the side chain.

  • p-nitrophenyl (ONp) ester: Activates the C-terminal carboxyl group.

Below is a diagram illustrating the principal components of the molecule.

Boc N-α-Boc Group (tert-Butoxycarbonyl) Cys L-Cysteine Core Boc->Cys Protects N-terminus Acm S-Acm Group (Acetamidomethyl) Cys->Acm Side-chain Thiol Protected by ONp C-terminal ONp Ester (p-Nitrophenyl) Cys->ONp Activates C-terminus

Caption: Functional components of the Boc-Cys(Acm)-ONp molecule.

The key quantitative and qualitative properties of Boc-Cys(Acm)-ONp are summarized in the table below.

PropertyValueSource(s)
Chemical Name N-α-tert-Butoxycarbonyl-S-acetamidomethyl-L-cysteine p-nitrophenyl esterN/A
Molecular Formula C₁₇H₂₃N₃O₇S[1][2][3][4]
Molecular Weight 413.45 g/mol [3][4]
CAS Number 58651-76-6 (Note: 58148-55-5 is also cited but less common)[1][2][3][4]
Appearance White to off-white powder[4][5]
Purity Typically ≥98%[4][5]
Solubility Soluble in DMSO, Methanol, DMF, Dichloromethane, Chloroform, Acetone[3][5]
Storage Conditions -20°C, in a desiccator, protected from light and moisture[2][5]

The Strategic Role of Protecting and Activating Groups

The utility of Boc-Cys(Acm)-ONp stems from its multi-functional nature, which provides chemists with precise control over peptide chain elongation and side-chain modification. This is achieved through an orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the others.

The N-α-Boc Group: The Temporary Shield

The tert-butoxycarbonyl (Boc) group is a cornerstone of the peptide synthesis strategy pioneered by Merrifield.[6] Its primary function is to temporarily block the N-terminal amine, preventing self-polymerization and ensuring that peptide bond formation occurs only at the desired position.

  • Causality of Choice: The Boc group's key advantage is its lability under moderately acidic conditions. It is efficiently removed using reagents like trifluoroacetic acid (TFA), typically in a solution of 25-50% TFA in a solvent like dichloromethane (DCM).[7] This deprotection step yields a protonated amine, ready for the next coupling reaction, while leaving other acid-sensitive groups (if properly chosen) and, critically, the Acm group, intact.

The S-Acm Group: Orthogonal Thiol Protection

The cysteine thiol side chain is highly nucleophilic and susceptible to oxidation, alkylation, and other unwanted side reactions during synthesis.[7] The acetamidomethyl (Acm) group provides robust protection for this functionality.

  • Expertise and Trustworthiness: The Acm group is stable under the acidic conditions used for Boc removal and the basic conditions of peptide coupling, making it orthogonal to the primary steps of Boc-based solid-phase peptide synthesis (SPPS).[8][9] This stability is crucial for the synthesis of long or complex peptides where the cysteine residue is introduced early. The Acm group is specifically removed later in the synthetic sequence, most commonly using reagents like iodine (I₂) or silver salts (e.g., Ag(I)).[9] The use of iodine not only cleaves the Acm group but also simultaneously oxidizes the resulting free thiols to form a disulfide bond, a key structural feature in many biologically active peptides and proteins.[8]

The C-terminal p-Nitrophenyl (ONp) Ester: A Pre-activated Handle

Unlike modern SPPS, which often relies on in-situ activation of the carboxylic acid using reagents like HBTU or DIC, Boc-Cys(Acm)-ONp comes "pre-activated". The p-nitrophenyl group is strongly electron-withdrawing, which makes the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by a free amino group.

  • Mechanism of Action: This pre-activation facilitates a clean and efficient aminolysis reaction to form a new peptide bond. This makes the reagent particularly useful for solution-phase synthesis, fragment condensation strategies, or for coupling the first amino acid to a resin. The reaction proceeds smoothly, often without the need for additional coupling reagents, and releases p-nitrophenol as a byproduct.

The diagram below illustrates the orthogonal nature of this reagent's functional groups.

cluster_groups Functional Groups cluster_conditions Reaction / Cleavage Condition Reagent Boc-Cys(Acm)-ONp Boc Boc Group Reagent->Boc Acm Acm Group Reagent->Acm ONp ONp Ester Reagent->ONp Acid Acid (e.g., TFA) Boc->Acid Cleaved by Oxidation Oxidizing Agent (e.g., Iodine) Acm->Oxidation Cleaved by Amine Nucleophilic Amine (R-NH2) ONp->Amine Reacts with

Caption: Orthogonal reactivity of the functional groups in Boc-Cys(Acm)-ONp.

Application in Peptide Synthesis: A Methodological Workflow

Boc-Cys(Acm)-ONp is ideally suited for the controlled, stepwise addition of a protected cysteine residue. The following protocol outlines a general procedure for a solution-phase coupling reaction.

Experimental Protocol: Solution-Phase Coupling

This protocol describes the coupling of Boc-Cys(Acm)-ONp to an amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl) as a model system.

Materials:

  • Boc-Cys(Acm)-ONp

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plate, developing system (e.g., 10% MeOH in DCM), and visualization agent (e.g., ninhydrin stain).

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF.

  • Neutralization: Add DIPEA (1.1 equivalents) to the solution to neutralize the hydrochloride salt and free the primary amine. Stir for 10-15 minutes at room temperature. Causality: The free amine is the active nucleophile required for the coupling reaction. DIPEA is a non-nucleophilic base that will not compete in the reaction.

  • Coupling Reaction: Add Boc-Cys(Acm)-ONp (1.05 equivalents) to the flask. The solution may turn yellow due to the release of the p-nitrophenolate anion.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress by TLC. A sample of the reaction mixture is spotted on the TLC plate. The disappearance of the starting amine spot (visualized with ninhydrin) and the appearance of a new, higher-running product spot indicate a successful reaction. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (3 times to remove p-nitrophenol and excess acid), water (1 time), and brine (1 time). Causality: The basic wash removes the acidic p-nitrophenol byproduct, driving the equilibrium and simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude dipeptide product.

  • Purification: If necessary, purify the crude product by flash column chromatography.

Workflow Visualization

start Start: Dissolve Amino Ester HCl in DMF neutralize 1. Neutralize with DIPEA (Free the Amine) start->neutralize add_reagent 2. Add Boc-Cys(Acm)-ONp neutralize->add_reagent react 3. Stir at Room Temperature add_reagent->react monitor 4. Monitor by TLC (Ninhydrin Stain) react->monitor monitor->react Incomplete workup 5. Quench and Dilute with Ethyl Acetate monitor->workup Complete wash 6. Aqueous Wash (NaHCO₃, Brine) workup->wash dry 7. Dry and Concentrate wash->dry purify 8. Purify (e.g., Chromatography) dry->purify end End: Purified Peptide purify->end

Caption: Experimental workflow for solution-phase peptide coupling.

Conclusion and Best Practices

Boc-Cys(Acm)-ONp is a highly effective and strategic reagent for the incorporation of protected cysteine into peptides. Its combination of an acid-labile Boc group, a stable Acm group, and a pre-activated ONp ester provides chemists with robust control over complex synthetic routes.

Key Considerations for Optimal Results:

  • Reagent Integrity: Due to the active ester, the compound is sensitive to moisture. Always store it under the recommended conditions (-20°C, desiccated) and handle it in an inert atmosphere when possible to prevent hydrolysis.[5]

  • Reaction Monitoring: Never assume a reaction has gone to completion. Empirical validation through methods like TLC or HPLC is critical to ensure high-quality synthesis and avoid deletion sequences.[7]

  • Downstream Planning: The choice of Boc-Cys(Acm)-ONp implies a downstream strategy for Acm-deprotection and disulfide bond formation. Ensure that all other amino acid side-chain protecting groups in the sequence are compatible with the conditions required for this final step.

By understanding the chemical principles behind its design and adhering to rigorous experimental technique, researchers can effectively leverage Boc-Cys(Acm)-ONp to advance their work in drug discovery and biochemical research.

References

  • Boc-Cys(ACM)
  • Boc-Cys(Acm)-ONp [58651-76-6] - Peptides.
  • Boc-Cys(Acm)-ONp amino acid - MyBioSource.
  • BOC-CYS(ACM)-ONP | 58651-76-6 - ChemicalBook.
  • Boc-Cys(Acm)-ONp CAS No. 58651-76-6 - KareBay Biochem.
  • The Chemical Properties and Applications of Boc-Cys(Acm)-OH - BOC Sciences.
  • Boc-Cys(Acm)-OH Novabiochem 19746-37-3 - Sigma-Aldrich.
  • Technical Support Center: Enhancing Long Peptide Synthesis with Boc-Cys(Acm)-Ser-OH - Benchchem.
  • Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces - Semantic Scholar.
  • Cysteine Deriv

Sources

Exploratory

Engineering Regioselective Disulfide Networks: The Mechanism and Application of the Acm Protecting Group on Cysteine

The Chemical Imperative for Orthogonal Cysteine Protection The chemical synthesis of complex, multi-disulfide peptides—such as conotoxins, insulins, and defensins—presents a profound thermodynamic challenge. When multipl...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Imperative for Orthogonal Cysteine Protection

The chemical synthesis of complex, multi-disulfide peptides—such as conotoxins, insulins, and defensins—presents a profound thermodynamic challenge. When multiple cysteine residues are deprotected simultaneously, they undergo random oxidation, leading to a heterogeneous mixture of disulfide isomers. To force the peptide into its native, biologically active fold, chemists must employ orthogonal protecting groups that allow for the stepwise, regioselective pairing of specific cysteine residues[1].

Since its introduction, the Acetamidomethyl (Acm) group has served as the gold standard for orthogonal cysteine protection[2]. Structurally, the S-acetamidomethyl group ( −CH2​−NH−CO−CH3​ ) forms a robust thioacetal-like linkage with the cysteine sulfur. Its critical advantage lies in its absolute stability to the highly acidic conditions (e.g., 95% Trifluoroacetic Acid, TFA) used during standard solid-phase peptide synthesis (SPPS) cleavage,[1]. This allows acid-labile groups like Trityl (Trt) to be removed to form the first disulfide bridge, while the Acm-protected cysteines remain safely "masked" for subsequent, controlled activation.

Structural and Mechanistic Dynamics of Acm Deprotection

Because the Acm group is impervious to standard acidolysis, its removal requires specific chemical triggers. The choice of reagent dictates whether the reaction yields a free thiol (for subsequent manipulation) or directly oxidizes the residues into a disulfide bond.

The Iodine-Mediated Oxidative Deprotection Mechanism

The most classical approach utilizes Iodine ( I2​ ) to achieve simultaneous Acm deprotection and disulfide bond formation in a single pot[3],[4].

  • Mechanism: Iodine acts as a potent electrophile, attacking the sulfur atom of the Cys(Acm) residue. This electrophilic attack weakens the S-C bond, leading to the expulsion of the Acm group (likely as an iminium species) and the formation of a highly reactive sulfenyl iodide intermediate[5].

  • Cyclization: A neighboring sulfenyl iodide (or a transiently formed free thiol) rapidly executes a nucleophilic attack on this intermediate, forging the covalent disulfide bond[5].

G N1 Cys(Acm) Residues N2 Electrophilic I2 Attack on Sulfur Atom N1->N2 N3 Sulfenyl Iodide (Cys-SI) + Acm Release N2->N3 N4 Nucleophilic Attack by Second Cys-SI N3->N4 N5 Disulfide Bond (Cys-Cys) N4->N5

Caption: Mechanistic pathway of iodine-mediated simultaneous Acm deprotection and disulfide formation.

Heavy Metal-Mediated Thiol Liberation

When a peptide contains oxidation-sensitive residues (like Methionine, Tryptophan, or Tyrosine), iodine can cause irreversible off-target damage[6]. In these cases, heavy metal salts—specifically Silver Trifluoromethanesulfonate ( AgOTf ) or Mercury(II) Acetate ( Hg(OAc)2​ )—are used to remove the Acm group and yield free thiols ,[3].

  • Mechanism: Ag+ and Hg2+ act as soft Lewis acids with a profound affinity for soft nucleophiles like sulfur. The metal coordinates to the sulfur, weakening the S-Acm bond and facilitating its hydrolytic cleavage. This forms a stable metal-thiolate complex. To recover the free peptide, a potent reducing agent like Dithiothreitol (DTT) is added to outcompete the peptide for the metal, precipitating as an insoluble metal-DTT complex and liberating the free sulfhydryl,[3].

Modern Catalytic Approaches: Palladium and NCS

Recent advancements have introduced faster, milder alternatives to traditional reagents:

  • Palladium ( PdCl2​ ): Pd(II) complexes exhibit unprecedented reactivity for Acm deprotection under aqueous native chemical ligation (NCL) conditions. When combined with diethyldithiocarbamate (DTC), Pd mediates the oxidation of Cys(Acm) to a disulfide bond in under 5 minutes, bypassing heavy metal toxicity and harsh oxidative side reactions[6],[7].

  • N-Chlorosuccinimide (NCS): NCS provides a rapid method for on-resin Acm removal. It chlorinates the Acm-protected thiol to form an active halosulfonium cation and sulfenyl chloride, which resolves into a disulfide bond with the release of HCl and Acm in just 15-30 minutes[8],[9].

Strategic Workflows for Regioselective Disulfide Formation

The true power of the Acm group is realized in stepwise synthesis. By pairing Cys(Acm) with acid-labile groups like Cys(Trt), chemists can dictate the exact pairing of multiple disulfide bridges,[8].

G N1 Linear Peptide Cys(Trt) & Cys(Acm) N2 TFA Cleavage (-Trt, +Acm retained) N1->N2 N3 Oxidation (Air/DMSO) Forms 1st Disulfide N2->N3 N4 Iodine Oxidation (-Acm, Forms 2nd Disulfide) N3->N4 N5 Native Bicyclic Peptide N4->N5

Caption: Regioselective disulfide bond formation workflow using orthogonal Trt and Acm protecting groups.

Validated Experimental Protocols

Note: The following methodologies are designed as self-validating systems. Causality is provided for all critical steps to ensure reproducibility.

Protocol A: Iodine-Mediated One-Pot Deprotection and Oxidation[4],[5]

Objective: Simultaneous removal of two Acm groups and formation of an intramolecular disulfide bond.

  • Preparation: Dissolve the purified Acm-protected peptide in 40% aqueous acetic acid to a highly dilute concentration of 1 mg/mL .

    • Causality: Pseudodilution is strictly required to thermodynamically favor intramolecular cyclization over intermolecular polymerization (dimerization).

  • Activation: Add 10 equivalents of an I2​ solution (prepared in methanol or glacial acetic acid) dropwise while stirring.

    • Causality: Excess iodine is necessary to drive the oxidative cleavage of the robust S-Acm bond to completion.

  • Validation Checkpoint (LC-MS): Monitor the reaction after 45-60 minutes.

    • System Validation: The target mass must shift by exactly -144 Da . This accounts for the loss of two Acm groups ( 2×71 Da=142 Da ) and the loss of two protons during disulfide formation ( 2 Da ).

  • Quenching: Once complete, add a 1M solution of ascorbic acid dropwise until the yellow iodine color completely dissipates.

    • Causality: Ascorbic acid reduces unreacted electrophilic I2​ to inert I− . Failing to quench will result in the over-oxidation of Methionine to methionine sulfoxide (+16 Da) during concentration[3],[4].

  • Isolation: Purify the cyclic peptide via preparative RP-HPLC.

Protocol B: Silver Triflate ( AgOTf ) Mediated Deprotection to Free Thiol[1],[4]

Objective: Removal of Acm to yield free thiols, preserving oxidation-sensitive residues.

  • Preparation: Dissolve the Acm-peptide in cold TFA containing 1% anisole ( 1 mg/mL ).

    • Causality: Anisole acts as a carbocation scavenger. During TFA handling, trace protecting groups can form reactive carbocations that re-alkylate the peptide backbone; anisole neutralizes this threat.

  • Metal Coordination: Add 20-100 equivalents of AgOTf per Acm group. Stir at 4°C for 2 hours.

  • Precipitation: Add ice-cold diethyl ether to precipitate the peptide-silver salt. Centrifuge and discard the supernatant.

    • System Validation: A visible white/off-white pellet confirms the successful formation of the insoluble Ag+ -thiolate complex.

  • Thiol Liberation: Resuspend the pellet in 1M aqueous acetic acid. Add 40 equivalents of Dithiothreitol (DTT) and stir for 3 hours at room temperature.

    • Causality: DTT is a potent dithiol that thermodynamically outcompetes the peptide for the Ag+ ions, forming an insoluble Ag-DTT complex and liberating the free peptide thiol,[3].

  • Validation Checkpoint (LC-MS): Centrifuge to remove the Ag-DTT precipitate. Analyze the supernatant via LC-MS. The mass should shift by -142 Da (loss of two Acm groups, yielding free -SH).

Quantitative Reagent Comparison

To optimize synthetic strategies, researchers must select deprotection reagents based on the peptide's specific amino acid composition and the desired final state,[6],[3],[8].

Deprotection ReagentPrimary OutcomeReaction TimeKey AdvantagesCritical Limitations
Iodine ( I2​ ) Disulfide Bond30 - 60 minEfficient one-pot deprotection and oxidation.High risk of over-oxidizing Met, Trp, and Tyr residues.
Silver Triflate ( AgOTf ) Free Thiol1.5 - 2 hoursPreserves oxidation-sensitive amino acids.Requires secondary DTT quench; generates heavy metal waste.
Palladium ( PdCl2​ ) Disulfide Bond< 10 minUltrafast; compatible with aqueous NCL conditions.Requires metal scavenging (e.g., DTC) to prevent Pd-peptide binding.
NCS Disulfide Bond15 - 30 minMild, rapid on-resin cyclization.Potential for off-target chlorination side reactions.

Conclusion

The Acetamidomethyl (Acm) protecting group remains an indispensable tool in the arsenal of peptide chemists. By leveraging its absolute stability to TFA and its selective lability to specific electrophiles and transition metals, researchers can construct highly complex, multi-disulfide architectures with absolute regiocontrol. The evolution of deprotection chemistries—from classical iodine and heavy metals to modern, ultrafast palladium and NCS catalysis—continues to expand the boundaries of synthetic protein engineering.

References

  • Palladium-Mediated Direct Disulfide Bond Formation in Proteins Containing S-Acetamidomethyl-cysteine under Aqueous Conditions. CS Bio China. [Link]

  • Acetamidomethyl. A Novel Thiol Protecting Group for Cysteine. Journal of the American Chemical Society. [Link]

  • General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins. National Institutes of Health (NIH). [Link]

  • Iodine-Mediated Tryptathionine Formation Facilitates the Synthesis of Amanitins. Journal of the American Chemical Society. [Link]

  • Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Brønsted Acid-Activated N-Chlorosuccinimide. ACS Publications.[Link]

  • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). [Link]

  • On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. National Institutes of Health (NIH). [Link]

Sources

Foundational

Orthogonal Acidolysis: Deprotection Mechanisms and Methodologies for Boc-Cys(Acm)-ONp

A Technical Whitepaper for Peptide Chemists and Drug Development Professionals Executive Summary In the synthesis of complex, disulfide-rich peptides and protein mimetics, the strategic selection of protecting groups dic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Peptide Chemists and Drug Development Professionals

Executive Summary

In the synthesis of complex, disulfide-rich peptides and protein mimetics, the strategic selection of protecting groups dictates the success of the molecular assembly. Boc-Cys(Acm)-ONp is a highly specialized, tri-functionalized amino acid building block designed for precise, orthogonal reactivity. It features an acid-labile N-alpha tert-butyloxycarbonyl (Boc) group, an acid-stable S-acetamidomethyl (Acm) thiol protecting group, and a pre-activated p-nitrophenyl (ONp) ester.

This whitepaper provides an in-depth mechanistic analysis of how Boc-Cys(Acm)-ONp behaves under varying acidic conditions. By understanding the thermodynamic and kinetic thresholds of these three moieties, researchers can execute highly selective deprotections, avoid catastrophic side reactions (such as S-alkylation or Acm migration), and design self-validating synthetic workflows.

Structural Anatomy and Chemical Lability

To master the reactivity of Boc-Cys(Acm)-ONp, one must dissect the distinct electronic properties of its three functional domains:

  • The Boc Group (N-alpha): Highly susceptible to moderate acidolysis (e.g., 50% Trifluoroacetic acid [TFA] in Dichloromethane [DCM]). It cleaves rapidly via an E1/S_N1 mechanism.

  • The ONp Active Ester (C-alpha): An electron-deficient ester. Unlike standard alkyl esters, the strongly electron-withdrawing p-nitro group destabilizes any potential oxocarbenium intermediate, rendering the ONp ester highly resistant to acid-catalyzed hydrolysis. It survives Boc deprotection intact, allowing for immediate downstream coupling without in situ activation reagents, thereby minimizing cysteine racemization[1].

  • The Acm Group (S-thiol): A robust, thioacetal-like structure (-CH2-NH-CO-CH3) designed to be orthogonal to Boc chemistry. Under standard TFA conditions, it remains intact. However, under superacidic conditions (e.g., TFMSA) or prolonged acidolysis, the Acm group exhibits unexpected lability, necessitating precise scavenger control to prevent irreversible side reactions[2].

Mechanism of Alpha-Amino Boc Acidolysis (Moderate Acid)

Under moderate acidic conditions, the goal is the selective removal of the Boc group to yield the H-Cys(Acm)-ONp active ester salt.

The mechanism initiates with the protonation of the urethane carbonyl (or ether) oxygen by TFA. This induces heterolytic cleavage of the C–O bond, generating a relatively stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to release CO2 gas and the free amine, which is immediately protonated to form the TFA salt.

The Causality of Scavengers: The generated tert-butyl cation is a highly reactive electrophile. If not immediately quenched, it will seek the nearest nucleophile. While the ONp ring is electron-deficient and largely protected, the sulfur atom of the Acm-protected cysteine retains partial nucleophilicity. Without scavengers like Triisopropylsilane (TIPS), the tert-butyl cation can alkylate the sulfur, permanently destroying the building block.

BocMechanism Start Boc-Cys(Acm)-ONp (Stable Precursor) Protonation Protonation by TFA [O-protonated intermediate] Start->Protonation + H+ Cleavage Heterolytic Cleavage Formation of t-Butyl Cation Protonation->Cleavage Carbamic Carbamic Acid [HOOC-NH-Cys(Acm)-ONp] Cleavage->Carbamic TButyl t-Butyl Cation Trapped by Scavenger (TIPS) Cleavage->TButyl Decarb Decarboxylation Release of CO2 Carbamic->Decarb Spontaneous Product H-Cys(Acm)-ONp • TFA (Active Ester Salt) Decarb->Product + H+

Mechanism of selective Boc acidolysis and scavenger-mediated cation trapping.

The Paradox of Acm Stability Under Strong Acidolysis

While the Acm group is universally classified as "TFA-stable," empirical evidence reveals that it is not completely immune to acid. When subjected to superacids like Trifluoromethanesulfonic acid (TFMSA) or anhydrous Hydrogen Fluoride (HF), the S-CH2 bond is protonated and cleaved.

Mechanistic Pitfalls: During strong acidolysis, the departing acetamidomethyl cation (+CH2-NH-CO-CH3) is highly reactive. Literature has documented severe side reactions where the Acm group migrates, causing S-to-O shifts on Serine or Threonine residues, or electrophilically alkylating the aromatic rings of Tyrosine[2][3].

To intentionally cleave Acm using acid (when metal-assisted cleavage via AgOTf or Iodine is undesirable), a "push-pull" mechanism is employed using a superacid (TFMSA) to provide the protonation "push," and a soft nucleophile (thioanisole) to provide the "pull" on the sulfur atom[1].

AcmMechanism Start H-Cys(Acm)-Peptide (TFA-Stable) StrongAcid Superacid / Soft Nucleophile (TFMSA + Thioanisole) Start->StrongAcid Intermediate Sulfonium Intermediate (Protonated S-CH2) StrongAcid->Intermediate Cleavage Release of Acm Cation Trapped by m-Cresol Intermediate->Cleavage Product Free Thiol (Cysteine) Ready for Disulfide Mapping Intermediate->Product

Superacid-mediated Acm cleavage pathway highlighting the necessity of phenolic scavengers.

Quantitative Stability Profile

The following table summarizes the kinetic stability and optimal cleavage conditions for the three functional domains of Boc-Cys(Acm)-ONp, providing a quick-reference guide for orthogonal planning.

Functional GroupMoiety ClassificationStability in 50% TFA/DCMOptimal Cleavage ReagentsPrimary Cleavage Byproducts
Boc N-alpha CarbamateHighly Labile ( t1/2​ < 5 min)50% TFA/DCM or 4M HCl/DioxaneIsobutylene, CO2
Acm S-ThioacetalStable (> 24 hours)AgOTf/TFA, I2, Hg(OAc)2, or TFMSAAcetamidomethyl cation
ONp C-alpha Active EsterStable (Resists acid hydrolysis)Nucleophiles (Primary Amines)p-Nitrophenol

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success and prevent downstream failures.

Protocol 1: Selective Boc Deprotection (Preparation of H-Cys(Acm)-ONp • TFA)

Objective: Expose the alpha-amino group for immediate peptide coupling while preserving the Acm and ONp groups.

  • Dissolution: Dissolve 1.0 mmol of Boc-Cys(Acm)-ONp in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Scavenger Cocktail Addition: Add 250 µL of Triisopropylsilane (TIPS) and 100 µL of deionized water.

    • Causality: TIPS acts as a bulky hydride donor to permanently quench the tert-butyl cation. Water acts as a highly mobile nucleophile to trap residual cations and hydrolyze any adventitious trifluoroacetate esters.

  • Acidification: Place the flask in an ice bath. Slowly add 5.0 mL of pure TFA dropwise to achieve a ~50% v/v solution.

  • Reaction: Remove from the ice bath and stir at room temperature for exactly 30 minutes.

    • Causality: Extended exposure is unnecessary as Boc cleavage is rapid; prolonged exposure increases the risk of ONp hydrolysis if excess moisture is present.

  • Concentration: Evaporate the volatiles under a gentle stream of nitrogen until a thick oil remains. Do not heat.

  • Precipitation: Add 20 mL of ice-cold diethyl ether. The H-Cys(Acm)-ONp • TFA salt will precipitate as a white/off-white solid.

  • System Validation:

    • Analytical Check: Dissolve a 1 mg aliquot in 1 mL of methanol and add 10 µL of N,N-Diisopropylethylamine (DIPEA). Perform a Ninhydrin (Kaiser) test. A deep blue color confirms the presence of the free amine. LC-MS must show the target mass [M+H]+ = 314.1 Da (loss of 100 Da Boc group).

Protocol 2: Superacid-Mediated Acm Cleavage (TFMSA Method)

Objective: Complete removal of the Acm group under acidic conditions when metal-assisted cleavage (e.g., Ag/Hg) is contraindicated due to toxicity or downstream biological assays[1][4].

  • Preparation: Suspend the H-Cys(Acm)-peptide/compound in neat TFA (10 mL per gram of substrate) in a robust fluoropolymer or glass vessel.

  • Scavenger Matrix: Add thioanisole and m-cresol to achieve a final ratio of TFA/thioanisole/m-cresol (80:10:10 v/v).

    • Causality: Thioanisole acts as a soft nucleophile to accelerate S-CH2 cleavage. m-Cresol is a highly effective phenolic scavenger that traps the released acetamidomethyl cation, preventing it from alkylating Tyrosine or shifting to Serine/Threonine residues[2][3].

  • Superacid Addition: Cool the mixture to 0°C. Slowly, dropwise, add TFMSA to a final concentration of 10% v/v.

    • Warning: TFMSA is a highly corrosive superacid. Perform strictly in a fume hood.

  • Reaction: Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Pour the mixture into 10 volumes of ice-cold diethyl ether to precipitate the fully deprotected thiol product. Centrifuge and wash the pellet with cold ether three times.

  • System Validation:

    • Analytical Check: Perform an Ellman's Reagent (DTNB) assay. An immediate shift to a yellow color (absorbance at 412 nm) confirms the successful generation of free thiols. LC-MS will confirm the mass shift of -71 Da corresponding to the loss of the Acm group.

References

  • Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis. PubMed (NIH). Available at: [Link]

  • Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. PubMed (NIH). Available at:[Link]

Sources

Exploratory

Boc-Cys(Acm)-ONp: Physical Properties, Storage, and Mechanistic Application in Regioselective Peptide Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The synthesis of complex, disulfide-rich peptides (e.g., conotoxins, insulin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The synthesis of complex, disulfide-rich peptides (e.g., conotoxins, insulin analogs) requires absolute control over cysteine oxidation to prevent scrambled disulfide isomers. Boc-Cys(Acm)-ONp ( N

α

t -Butyloxycarbonyl- S -acetamidomethyl- L -cysteine p -nitrophenyl ester) is a highly specialized, pre-activated amino acid building block designed for this exact challenge. By combining an acid-labile Boc group, an orthogonal Acm thiol-protecting group, and a highly reactive p -nitrophenyl (ONp) active ester, this reagent allows for the regioselective incorporation of protected cysteines without the need for in situ coupling reagents.

This guide synthesizes the physical properties, critical storage requirements, and field-proven protocols for utilizing Boc-Cys(Acm)-ONp, grounded in mechanistic causality and self-validating experimental design.

Chemical Identity and Physical Properties

Understanding the physical properties of Boc-Cys(Acm)-ONp is critical for optimizing solvent systems and predicting its behavior during solid-phase (SPPS) or solution-phase peptide synthesis. The compound is an off-white powder that exhibits excellent solubility in polar aprotic and halogenated solvents[1][2].

Quantitative Data Summary

PropertyValue / DescriptionChemical Name N α t -Butyloxycarbonyl- S -acetamidomethyl- L -cysteine p -nitrophenyl esterCAS Number58651-76-6[1]Molecular FormulaC₁₇H₂₃N₃O₇S[2]Molecular Weight413.45 g/mol [1]AppearanceWhite to off-white powder[1]SolubilitySoluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, DMSO, Acetone, and Methanol[2]Hazard StatementsH302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]

Storage Requirements and Stability Causality

The structural features that make Boc-Cys(Acm)-ONp highly reactive also make it susceptible to environmental degradation. Strict adherence to storage protocols is non-negotiable for maintaining coupling efficiency.

  • Temperature Control (-20°C): The active p -nitrophenyl ester is prone to slow thermal degradation and hydrolysis. The compound must be stored between -20°C and -80°C for long-term stability (up to 6 months)[3].

  • Moisture Exclusion: Moisture drives the hydrolysis of the ONp ester back to the inactive carboxylic acid (Boc-Cys(Acm)-OH) and free p -nitrophenol. The reagent must be stored in a tightly sealed container within a desiccator[4]. Expert Tip: Always allow the vial to equilibrate to room temperature before opening to prevent atmospheric condensation on the cold powder.

  • Light Sensitivity: The nitrophenyl moiety is photolabile. Prolonged exposure to ambient light can induce radical-mediated degradation. Storage in amber glass vials or foil-wrapped containers is mandatory[4].

Mechanistic Rationale in Peptide Synthesis

To master the use of Boc-Cys(Acm)-ONp, one must understand the distinct mechanistic roles of its three functional domains: the ONp ester, the Boc group, and the Acm group.

The ONp Active Ester: Pre-Activated Aminolysis

Unlike standard amino acids that require in situ activation (e.g., via DIC/HOBt), the p -nitrophenyl ester is already highly electrophilic. The electron-withdrawing nitro group stabilizes the leaving group ( p -nitrophenoxide) via resonance, making it an excellent leaving group for nucleophilic acyl substitution by a free amine[5].

  • Causality: Using a pre-activated ester eliminates the need for coupling reagents, thereby preventing side reactions such as oxazolone-mediated racemization or the formation of truncated sequences due to guanidination by coupling additives.

The Acm Protecting Group: Orthogonal Disulfide Formation

The Acetamidomethyl (Acm) group is the cornerstone of regioselective disulfide bond formation. In standard Boc-SPPS, the N

α -Boc group is removed by Trifluoroacetic Acid (TFA), and the peptide is cleaved from the resin using anhydrous Hydrogen Fluoride (HF). The Acm group is completely stable to both TFA and HF[6].
  • Causality: Acm remains intact during global deprotection. It is only removed by targeted oxidation with Iodine (I₂), which simultaneously cleaves the Acm group and drives the formation of the disulfide bond in a single, concerted step[7][8].

Validated Experimental Protocols

The following protocols are designed as self-validating systems , meaning the reaction provides visual or measurable feedback to confirm success or completion.

Protocol A: Solution-Phase Aminolysis (Coupling)

This protocol leverages the chromogenic nature of the leaving group to monitor reaction progress.

  • Preparation: Dissolve the free-amine peptide component (1.0 eq) in anhydrous DMF or DCM. If the peptide is a salt (e.g., TFA salt), add N,N -Diisopropylethylamine (DIPEA) (2.0 eq) to liberate the free amine.

  • Initiation: Add Boc-Cys(Acm)-ONp (1.2 to 1.5 eq) to the stirring solution at room temperature.

  • Self-Validation (Monitoring): As the coupling proceeds, the solution will turn distinctly yellow . This is due to the release of the p -nitrophenolate anion[5]. You can quantitatively monitor completion by measuring the absorbance of the reaction aliquot at ~400 nm; when the absorbance plateaus, the reaction is complete.

  • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with 5% aqueous Na₂CO₃. The basic wash extracts the yellow p -nitrophenol byproduct into the aqueous layer, leaving the purified Boc-Cys(Acm)-peptide in the organic layer[5].

Protocol B: Iodine-Mediated Acm Removal and Disulfide Cyclization

This protocol ensures regioselective folding while preventing over-oxidation of sensitive residues (e.g., Met, Trp).

  • Solubilization: Dissolve the purified, linear peptide containing two Cys(Acm) residues in a degassed mixture of Glacial Acetic Acid / Water (4:1 v/v) at a high dilution (e.g., 1 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.

  • Oxidation: Add a solution of Iodine (I₂) (10 eq) dissolved in Methanol dropwise to the peptide solution. The mixture will turn a deep brown color.

  • Reaction: Stir at room temperature for 30 to 60 minutes. The I₂ acts as both the deprotecting agent for Acm and the oxidant for the thiol[7][8].

  • Self-Validation (Quenching): To stop the reaction, add a 1M aqueous solution of Ascorbic Acid dropwise. The reaction is completely quenched when the brown iodine color instantly transitions to colorless . This visual cue guarantees that no residual oxidant remains to damage the peptide.

  • Isolation: Purify the cyclized peptide immediately via Preparative RP-HPLC.

Visualized Workflows

The following diagrams map the logical progression of the chemical mechanisms described above.

G A Boc-Cys(Acm)-ONp (Active Ester) C Aminolysis (Nucleophilic Attack) A->C B Peptide Chain (Free N-terminus) B->C D Elongated Peptide Boc-Cys(Acm)-R C->D Peptide Bond E p-Nitrophenol (Yellow Indicator) C->E Leaving Group

Figure 1: Aminolysis workflow of Boc-Cys(Acm)-ONp active ester coupling.

Disulfide Step1 Linear Peptide [Cys(Acm) Residues] Step2 Iodine (I2) Oxidation (Acidic Media) Step1->Step2 Step3 Concerted Acm Cleavage & Disulfide Formation Step2->Step3 Step4 Cyclized Peptide (Disulfide Bridge) Step3->Step4 Step5 Ascorbic Acid Quench (Neutralize Excess I2) Step4->Step5 Stop Reaction

Figure 2: Regioselective disulfide bond formation via iodine-mediated Acm removal.

References

  • Sinochem Nanjing Corporation. "Boc-Cys(ACM)-Onp". sinochem-nanjing.com. Available at: [Link]

  • St. Paul's Cathedral Mission College. "BIOMOLECULES SEM-5, CC-12 PART-8, PPT-28". spcmc.ac.in. Available at: [Link]

  • ResearchGate. "Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide". researchgate.net. Available at: [Link]

  • Biotage. "Optimizing the removal of an ACM protecting group". biotage.com. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Disulfide Formation Using Boc-Cys(Acm)-ONp in Solid-Phase Peptide Synthesis

Strategic Rationale & Mechanistic Insights The synthesis of complex, cysteine-rich peptides (such as conotoxins, defensins, or insulin analogues) requires precise control over disulfide bond formation to prevent scrambli...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The synthesis of complex, cysteine-rich peptides (such as conotoxins, defensins, or insulin analogues) requires precise control over disulfide bond formation to prevent scrambling and misfolding. In the context of Boc-Solid Phase Peptide Synthesis (Boc-SPPS), achieving this regioselectivity relies on orthogonal protecting group strategies. Boc-Cys(Acm)-ONp is a highly specialized building block designed specifically for this purpose.

The Causality Behind the Chemistry

As an application scientist designing a synthetic route, every structural component of this building block serves a distinct mechanistic purpose:

  • The Alpha-Amino Protection (Boc): The tert-butyloxycarbonyl (Boc) group is labile to trifluoroacetic acid (TFA), allowing for iterative peptide elongation.

  • The Orthogonal Side-Chain Protection (Acm): In standard Boc-SPPS, cysteine thiols are typically protected with 4-methylbenzyl (MeBzl) groups, which are cleaved by anhydrous hydrogen fluoride (HF) at the end of the synthesis. However, the acetamidomethyl (Acm) group is uniquely stable to both TFA and HF[1]. This orthogonality means that after global HF cleavage, the peptide can be isolated and purified with the Acm groups still intact, allowing for controlled, on-demand oxidative folding at a later stage.

  • The Active Ester (-ONp): The p-nitrophenyl (-ONp) ester is a pre-activated leaving group. While -ONp esters react significantly slower than species activated in situ by carbodiimides (like DIC)[2], they are utilized to prevent carbodiimide-induced side reactions and minimize racemization. Because the intrinsic kinetics of -ONp coupling are slow, 1-Hydroxybenzotriazole (HOBt) is introduced as a nucleophilic catalyst. HOBt transesterifies the -ONp ester into a highly reactive -OBt intermediate, accelerating the coupling while maintaining stereochemical integrity.

Experimental Workflow

G A Resin-Bound Peptide (Boc-Deprotected) B Coupling: Boc-Cys(Acm)-ONp + HOBt Catalyst A->B C Peptide Elongation (TFA Cycles) B->C D Anhydrous HF Cleavage (Acm Retained) C->D E Iodine (I2) Oxidation (Acm Removal) D->E F Purified Cyclic Peptide (Regioselective Disulfide) E->F

Workflow for Boc-Cys(Acm)-ONp coupling and orthogonal disulfide formation.

Quantitative Data: Acm Deprotection Profiles

The selective removal of the Acm group dictates the final state of the cysteine residue (free thiol vs. oxidized disulfide). The table below summarizes the quantitative parameters and causality behind various deprotection reagents[1].

ReagentEquivalentsReaction TimeFinal Cysteine StateKey Mechanistic Considerations
Iodine (I₂) 10–50 eq40–60 minDisulfide Bond Highly efficient for simultaneous deprotection and oxidation. Reaction rate is solvent-dependent; can cause iodination of unprotected Tyr if not monitored.
N-Chlorosuccinimide (NCS) 2–5 eq15–30 minDisulfide Bond Mild on-resin or in-solution alternative. Compatible with Trt groups (which are otherwise removed by I₂)[1].
Mercury(II) Acetate 1.0 eq / Acm60 minFree Thiol Yields a free thiol for subsequent controlled conjugation. Highly toxic; requires a scavenger (e.g., β -mercaptoethanol) to remove Hg²⁺ ions.
Silver(I) Tetrafluoroborate 20 eq90 minFree Thiol Requires cold TFA/anisole. Heavy metal toxicity requires subsequent treatment with dithiothreitol (DTT) to precipitate Ag⁺.

Detailed Experimental Protocols

The following protocols establish a self-validating system for incorporating Boc-Cys(Acm)-ONp and subsequently forming the disulfide bridge.

Protocol A: HOBt-Catalyzed Coupling of Boc-Cys(Acm)-ONp

Because p-nitrophenyl esters require long contact times[2], catalytic HOBt is mandatory to ensure quantitative yield and prevent deletion sequences.

  • Resin Preparation: Treat the peptide-resin with 50% TFA in Dichloromethane (DCM) for 1 x 5 min, then 1 x 20 min to remove the N-terminal Boc group.

  • Neutralization: Wash the resin with DCM (3x), then neutralize with 5% N,N-Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) for 2 x 5 min. Wash thoroughly with DMF (5x).

  • Pre-activation: In a separate vial, dissolve 3.0 equivalents of Boc-Cys(Acm)-ONp and 3.0 equivalents of anhydrous HOBt in a minimal volume of DMF. Stir for 10 minutes to allow the formation of the highly reactive -OBt ester.

  • Coupling: Add the activated mixture to the resin. Add 0.1 equivalents of DIPEA to maintain a slightly basic microenvironment. Agitate for 2 to 4 hours at room temperature.

  • Validation (Self-Validating Step): Perform a Kaiser test. A yellow/colorless bead indicates complete coupling (>99%). A blue bead indicates incomplete coupling; if blue, repeat steps 3-4.

Protocol B: Global Cleavage via Anhydrous HF
  • Transfer the dried peptide-resin to an HF cleavage apparatus.

  • Add scavengers (e.g., p-cresol, p-thiocresol) to prevent alkylation of sensitive residues.

  • Distill anhydrous HF into the reaction vessel at -78°C, then allow the reaction to proceed at 0°C for 60 minutes.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude linear peptide using cold diethyl ether. Centrifuge, wash the pellet with ether (3x), and lyophilize. Note: The Acm groups remain covalently attached to the target Cys residues during this step.

Protocol C: Simultaneous Acm Removal and Disulfide Oxidation (Iodine Method)

Treatment of Cys(Acm) residues with iodine results in the simultaneous removal of the sulfhydryl protecting groups and direct disulfide bond formation.

  • Solubilization: Dissolve the lyophilized linear peptide (containing Acm-protected cysteines) in degassed 10% aqueous acetic acid (or aqueous methanol) at a highly dilute concentration (0.1 - 1.0 mg/mL). Mechanistic note: High dilution strongly favors intramolecular cyclization over intermolecular polymerization.

  • Oxidation: Prepare a 0.1 M solution of Iodine (I₂) in methanol. Add the I₂ solution dropwise to the rapidly stirring peptide solution until a persistent pale yellow color remains (indicating a slight excess of iodine).

  • Reaction Monitoring: Stir in the dark for 40–60 minutes. Monitor the shift in retention time via analytical RP-HPLC.

  • Quenching: Terminate the reaction by adding 1M Ascorbic Acid (or Sodium Thiosulfate) dropwise until the yellow color completely dissipates[3].

  • Purification: Lyophilize the reaction mixture to reduce volume, then purify the cyclic peptide via preparative RP-HPLC.

References

  • Title: PDF - Standard Input (Acta Chem. Scand. 24 (1970) No. 1. 8. 337)
  • Title: On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS)
  • Source: benchchem.
  • Source: sigmaaldrich.

Sources

Application

Application Note: Highly Selective Boc Deprotection of Boc-Cys(Acm)-ONp

Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals Objective: To provide a self-validating, mechanistically grounded protocol for the removal of the N-α-Boc group from Boc-Cys(Acm)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals Objective: To provide a self-validating, mechanistically grounded protocol for the removal of the N-α-Boc group from Boc-Cys(Acm)-ONp while preserving both the S-acetamidomethyl (Acm) thiol protection and the highly sensitive p-nitrophenyl (ONp) active ester.

Introduction & Mechanistic Rationale

The synthesis of complex peptides via fragment condensation or enzymatic coupling frequently relies on pre-activated amino acid derivatives. Boc-Cys(Acm)-ONp (MW: 413.45 g/mol [1]) is a highly specialized building block containing three critical functional domains:

  • N-α-Boc Group: An acid-labile temporary protecting group.

  • S-Acm Group: A robust, acid-stable thiol protecting group that prevents premature disulfide formation and requires orthogonal electrophilic cleavage (e.g., I₂, Ag⁺)[2].

  • ONp Ester: A highly reactive p-nitrophenyl ester utilized for subsequent base-catalyzed peptide bond formation[3].

The core challenge in this deprotection step is orthogonal selectivity. While the Boc group is rapidly cleaved by strong acids like Trifluoroacetic Acid (TFA)[4], the resulting tert-butyl carbocations must be scavenged to prevent S-alkylation. However, the ONp active ester is exquisitely sensitive to nucleophiles and base[3]. Therefore, standard deprotection protocols must be fundamentally redesigned to prevent active ester degradation.

The Scavenger Dilemma: Preserving the Active Ester

During TFA-mediated Boc cleavage, the protonated carbamate expels a tert-butyl cation and CO₂[4]. In standard solid-phase peptide synthesis (SPPS), potent nucleophiles like ethanedithiol (EDT) or water are added to quench these cations[5].

The Causality of Scavenger Failure: Applying EDT or water to an ONp-activated ester is catastrophic. EDT will rapidly attack the ONp group, leading to irreversible thioesterification. Water will induce hydrolysis, yielding the inactive free carboxylic acid.

The Solution: Triisopropylsilane (TIS) must be utilized as the exclusive scavenger. TIS acts as a non-nucleophilic hydride donor, reducing the tert-butyl cation to volatile isobutane. Because it lacks nucleophilic lone pairs, TIS provides complete protection against carbocation alkylation while leaving the ONp ester 100% intact.

Workup Causality: The Oligomerization Risk

Standard solution-phase Boc deprotection protocols conclude with a basic aqueous wash (e.g., saturated NaHCO₃) to neutralize the resulting TFA salt and isolate the free amine[4].

Critical Warning: For Boc-Cys(Acm)-ONp, a basic workup will destroy the product. Generating a free N-terminal amine in the presence of a C-terminal ONp active ester immediately triggers uncontrolled intermolecular aminolysis. This results in rapid polymerization or the formation of cyclic diketopiperazines[6].

To maintain a self-validating and stable system, the product must be isolated via precipitation in cold anti-solvent and stored strictly as the protonated trifluoroacetate salt (H-Cys(Acm)-ONp · TFA). Neutralization should only occur in situ during the subsequent coupling reaction.

Quantitative Scavenger Analysis

To illustrate the critical nature of scavenger selection, the following table summarizes the compatibility of common SPPS scavengers with the ONp active ester.

Table 1: Scavenger Compatibility Matrix for ONp-Activated Amino Acids

ScavengerConcentration (v/v)Carbocation QuenchingONp Ester IntegrityAcm Group StabilityRecommendation
Triisopropylsilane (TIS) 2.0%High (Hydride Donor)> 99% retained StableOptimal
Phenol 5.0% (w/v)High (Aromatic trap)~ 85% retainedStableSub-optimal
Water (H₂O) 2.5%Moderate (Nucleophile)< 50% (Hydrolysis)StableAvoid
Ethanedithiol (EDT) 2.5%Very High (Nucleophile)< 10% (Transesterification)StableAvoid

Step-by-Step Experimental Protocol

Materials & Reagents
  • Substrate: Boc-Cys(Acm)-ONp (Purity >98%)

  • Acid: Trifluoroacetic acid (TFA), LC-MS grade

  • Solvent: Dichloromethane (DCM), anhydrous

  • Scavenger: Triisopropylsilane (TIS), 99%

  • Anti-solvent: Diethyl ether, anhydrous (Pre-chilled to -20 °C)

Deprotection Workflow

Step 1: Preparation of the Cleavage Cocktail In a dry, round-bottom flask under an inert argon atmosphere, prepare the cleavage cocktail by mixing TFA, DCM, and TIS in a 49:49:2 (v/v/v) ratio. Causality: DCM ensures complete substrate solubility; TFA drives the rapid acid-catalyzed deprotection; TIS provides non-nucleophilic carbocation scavenging.

Step 2: Substrate Dissolution Cool the cleavage cocktail to 0 °C using an ice bath. Slowly add the Boc-Cys(Acm)-ONp powder to achieve a final concentration of 0.1 M. Causality: Initiating the reaction at 0 °C controls the exothermic protonation event and minimizes any trace-moisture-induced hydrolysis of the ONp ester.

Step 3: Reaction Execution Remove the ice bath and allow the solution to stir at room temperature (20–25 °C) for exactly 45 to 60 minutes . Causality: This is the optimal kinetic window. Shorter times risk incomplete Boc removal; prolonged exposure (>2 hours) risks slow acid-mediated degradation of the Acm group.

Step 4: Controlled Concentration Transfer the flask to a rotary evaporator and reduce the reaction volume to approximately 15–20% of its original volume under high vacuum. Critical Control: Maintain the water bath temperature strictly below 25 °C . Elevated temperatures in the presence of concentrated TFA will thermally degrade the active ester.

Step 5: Anti-Solvent Precipitation Add the concentrated reaction mixture dropwise into a centrifuge tube containing a 10-fold volume of vigorously stirred, ice-cold anhydrous diethyl ether. Causality: The ether acts as an immediate anti-solvent. The highly polar H-Cys(Acm)-ONp · TFA salt precipitates instantly, while the non-polar byproducts (isobutane, excess TIS, and residual TFA) remain dissolved in the ether phase.

Step 6: Isolation and Storage Centrifuge the suspension at 3000 × g for 5 minutes at 4 °C. Decant the supernatant. Wash the resulting white/off-white pellet twice more by resuspending in fresh ice-cold diethyl ether and re-centrifuging. Dry the final pellet under a high vacuum desiccator overnight. Store the stable TFA salt at -20 °C under argon until required for coupling.

Mechanistic Workflow Diagram

The following diagram maps the logical workflow, highlighting the critical divergence points where incorrect reagent selection leads to product failure.

Mechanism SM Boc-Cys(Acm)-ONp (Starting Material) TFA TFA / DCM (1:1) Acid-Catalyzed Cleavage SM->TFA Intermediate [H-Cys(Acm)-ONp]⁺ + t-Butyl Cation (Reactive Intermediate) TFA->Intermediate Scavenger Addition of TIS (2%) Non-Nucleophilic Hydride Donor Intermediate->Scavenger Optimal Route SideReaction Nucleophilic Scavengers (EDT/H₂O) Transesterification / Hydrolysis Intermediate->SideReaction Avoid Product H-Cys(Acm)-ONp • TFA Salt Precipitated in Cold Ether Scavenger->Product Oligomer Free Amine Generation Uncontrolled Oligomerization Product->Oligomer If Basic Workup Applied

Figure 1: Logical workflow and mechanistic pathways for the Boc deprotection of Boc-Cys(Acm)-ONp.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. Amino Acid-Protecting Groups. Chemical Reviews (ACS Publications), 2009, 109(6), 2455-2504. Available at:[Link]

  • Dawes, P. et al. Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules (PubMed Central), 2011. Available at:[Link]

  • Subirós-Funosas, R. et al. New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters (ACS Publications), 2012. Available at:[Link]

Sources

Method

Mastering Regioselective Disulfide Bond Formation: An Application Guide to Boc-Cys(Acm)-ONp

Introduction: The Challenge of Controlled Disulfide Connectivity In the landscape of peptide and protein therapeutics, the precise architecture of a molecule is paramount to its biological function. Disulfide bonds are c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Controlled Disulfide Connectivity

In the landscape of peptide and protein therapeutics, the precise architecture of a molecule is paramount to its biological function. Disulfide bonds are critical covalent linkages that provide structural stability, enforce specific conformations, and are often essential for receptor binding and overall efficacy.[1] However, the presence of multiple cysteine residues in a peptide sequence presents a significant synthetic challenge: ensuring the formation of the correct disulfide bridges among a multitude of possibilities. Uncontrolled oxidation can lead to a heterogeneous mixture of disulfide isomers, complicating purification and drastically reducing the yield of the desired, biologically active product.[2]

To overcome this hurdle, the principle of orthogonal protection is employed. This strategy involves the use of different thiol-protecting groups for cysteine residues that can be selectively removed under distinct chemical conditions, allowing for the directed and sequential formation of each disulfide bond.[3] This application note provides a comprehensive guide to the use of N-α-Boc-S-acetamidomethyl-L-cysteine p-nitrophenyl ester (Boc-Cys(Acm)-ONp) , a key reagent in the arsenal of peptide chemists for achieving regioselective disulfide connectivity.

The Strategic Advantage of Boc-Cys(Acm)-ONp

The utility of Boc-Cys(Acm)-ONp stems from the unique combination of its three core components: the Boc N-terminal protecting group, the Acm thiol protecting group, and the p-nitrophenyl (ONp) active ester.

  • Boc (tert-Butyloxycarbonyl) Group: The Boc group is a well-established N-terminal protecting group in solid-phase peptide synthesis (SPPS).[4] It is stable to the basic conditions often used in Fmoc-based synthesis but is readily cleaved by mild acids, such as trifluoroacetic acid (TFA), allowing for stepwise elongation of the peptide chain.[5]

  • Acm (Acetamidomethyl) Group: The Acm group is a workhorse for cysteine protection due to its remarkable stability under the conditions of both Boc and Fmoc SPPS.[6][7] It withstands the repetitive acidolysis for Boc removal and the basic conditions for Fmoc removal, as well as the final cleavage from the resin with strong acids like hydrogen fluoride (HF) or TFA cocktails.[4] This stability allows for the full assembly and purification of the linear peptide before the targeted formation of the Acm-protected disulfide bond.[8]

  • ONp (p-Nitrophenyl) Ester: The p-nitrophenyl ester is a type of "active ester" used for peptide bond formation.[9] Utilizing Boc-Cys(Acm)-ONp offers several advantages over in-situ activation of the corresponding carboxylic acid (Boc-Cys(Acm)-OH) with coupling reagents like dicyclohexylcarbodiimide (DCC) or HBTU:

    • Reduced Risk of Racemization: Cysteine residues are particularly prone to racemization during activation.[5] The use of a pre-activated, crystalline p-nitrophenyl ester can minimize this side reaction.

    • Suppression of Side Reactions: For certain amino acids, such as asparagine and glutamine, in-situ activation with carbodiimides can lead to dehydration of the side-chain amide to form a nitrile. The use of active esters avoids this complication.

    • Convenience and Purity: Boc-Cys(Acm)-ONp is a stable, isolable solid, which ensures accurate measurement and high purity of the activated amino acid being introduced into the peptide sequence.

Orthogonal Protection Strategy in Practice

The Acm group's unique deprotection conditions, typically involving iodine (I₂) or other specialized reagents, make it orthogonal to many other commonly used cysteine protecting groups.[10] This allows for the synthesis of peptides with two or more disulfide bonds in a controlled, stepwise manner.

A common orthogonal partner for the Acm group is the Trityl (Trt) group. The Trt group is highly acid-labile and can be selectively removed on-resin using a dilute solution of TFA, leaving the Acm group intact.[6] This allows for the formation of the first disulfide bond between two Trt-protected cysteines. The peptide can then be cleaved from the resin, purified, and the second disulfide bond between the Acm-protected cysteines can be formed in solution.

Diagram of a Two-Disulfide Bond Orthogonal Strategy

Orthogonal_Strategy cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_On_Resin On-Resin Manipulation cluster_Cleavage_Purification Cleavage & Purification cluster_Solution_Phase Solution-Phase Manipulation Start Resin Elongation Peptide Chain Elongation (Boc-Cys(Trt)-OH & Boc-Cys(Acm)-ONp) Start->Elongation Peptide_Resin Fully Protected Peptide on Resin (Cys(Trt) & Cys(Acm)) Elongation->Peptide_Resin Trt_Deprotection Selective Trt Deprotection (Dilute TFA) Peptide_Resin->Trt_Deprotection First_Oxidation First Disulfide Bond Formation (e.g., Iodine or Air Oxidation) Trt_Deprotection->First_Oxidation One_Bridge_Peptide_Resin One-Bridge Peptide on Resin (Cys-Cys & Cys(Acm)) First_Oxidation->One_Bridge_Peptide_Resin Cleavage Cleavage from Resin (e.g., HF or TFA Cocktail) One_Bridge_Peptide_Resin->Cleavage Purification HPLC Purification Cleavage->Purification Purified_Peptide Purified One-Bridge Peptide (Cys-Cys & Cys(Acm)) Purification->Purified_Peptide Acm_Deprotection_Oxidation Acm Deprotection & Second Disulfide Bond Formation (Iodine) Purified_Peptide->Acm_Deprotection_Oxidation Final_Peptide Final Two-Bridge Peptide Acm_Deprotection_Oxidation->Final_Peptide

Caption: Workflow for regioselective two-disulfide bond formation.

Data Presentation: Orthogonal Cysteine Protecting Groups

The choice of orthogonal protecting groups is critical for the successful synthesis of peptides with multiple disulfide bonds. The following table summarizes the properties of common cysteine protecting groups used in conjunction with the Acm group.

Protecting GroupAbbreviationDeprotection ConditionsStabilityOrthogonal to Acm?
TritylTrtMild acid (e.g., 1-2% TFA in DCM), I₂Base, mild reducing agentsYes
4-MethoxytritylMmtVery mild acid (e.g., 1% TFA in DCM), I₂Base, mild reducing agentsYes
tert-ButyltBuStrong acid (HF), MeSiCl₃/Ph₂SOBase, I₂, mild acidYes
4-MethoxybenzylMobStrong acid (HF, TFMSA), boiling TFABase, I₂, mild acidYes
AcetamidomethylAcmI₂, Hg(OAc)₂, Ag(I) salts, NCSStrong and mild acid, base-

Experimental Protocols

Protocol 1: Boc-SPPS Coupling of Boc-Cys(Acm)-ONp

This protocol describes the incorporation of Boc-Cys(Acm)-ONp into a peptide chain on a Merrifield resin using standard Boc-SPPS chemistry.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-amino acid cesium salt (for the first amino acid)

  • Boc-Cys(Acm)-ONp (CAS No. 58651-76-6)[11][12]

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Isopropyl alcohol (IPA)

  • Kaiser test reagents

Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the Merrifield resin in DCM for 1 hour.

    • Load the first Boc-amino acid as its cesium salt in DMF at 50°C overnight.[4]

    • Wash the resin with DMF, DMF/water (1:1), DMF, DCM, and methanol. Dry under vacuum.

  • Boc Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with 50% TFA in DCM for 5 minutes.

    • Drain and treat with 50% TFA in DCM for an additional 20 minutes.[4]

    • Wash the resin with DCM (2x) and IPA (2x).[4]

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Neutralize the resin with 10% DIPEA in DCM (2 x 2 minutes).

    • Wash the resin with DCM (3x).

  • Coupling of Boc-Cys(Acm)-ONp:

    • Dissolve a 3-fold molar excess of Boc-Cys(Acm)-ONp in DMF.

    • Add the solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 4-12 hours at room temperature. The reaction is typically slower than with carbodiimide-based methods.

    • Monitor the reaction completion using the Kaiser test. If the test is positive (blue), extend the coupling time or perform a second coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation:

    • Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Deprotection of Trt and First Disulfide Bond Formation

This protocol is for the selective deprotection of Trt groups and subsequent on-resin oxidation to form the first disulfide bridge, leaving Acm-protected cysteines unaffected.[2]

Materials:

  • Peptidyl-resin with both Cys(Trt) and Cys(Acm) residues

  • TFA

  • Triisopropylsilane (TIS)

  • DCM

  • DMF

  • Iodine (I₂)

Procedure:

  • Selective Trt Deprotection:

    • Swell the resin in DCM.

    • To remove the Trt groups, treat the resin with a solution of 2% TFA and 5% TIS in DCM.[2]

    • Flow the solution through the resin for 2 minutes and repeat 5-10 times.

    • Wash the resin thoroughly with DCM (5x) and then with DMF (5x) to remove all traces of acid.[2]

  • On-Resin Oxidation:

    • Swell the resin in DMF.

    • Add a solution of I₂ (3-5 equivalents) in DMF to the resin.

    • Gently agitate the resin for 1-2 hours at room temperature.

    • Wash the resin with DMF (5x) to remove excess iodine.

    • Wash with DCM (3x) and dry the resin under vacuum.

    • A small sample can be cleaved to confirm the formation of the first disulfide bond by mass spectrometry.

Protocol 3: Solution-Phase Acm Deprotection and Second Disulfide Bond Formation with Iodine

This protocol is for the formation of the second disulfide bridge in solution after the peptide has been cleaved from the resin and purified.[10]

Materials:

  • Purified, single-disulfide peptide with Cys(Acm) residues

  • Aqueous acetic acid (40-80%) or aqueous methanol

  • Iodine (I₂) solution (e.g., 0.1 M in methanol)

  • Ascorbic acid solution (1 M, aqueous)

Procedure:

  • Dissolution:

    • Dissolve the Acm-protected peptide in a suitable solvent such as 40% aqueous acetic acid to a concentration of 10⁻³ to 10⁻⁴ M.[8]

  • Oxidation:

    • With stirring, add a solution of iodine (10-50 fold excess) dropwise until a stable yellow-brown color persists.[8][10]

    • Continue stirring the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by HPLC.

  • Quenching:

    • Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow-brown color disappears.[2]

  • Purification:

    • Dilute the reaction mixture with water and purify the cyclic peptide by reversed-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide with two disulfide bridges.

Diagram of the Iodine-Mediated Acm Deprotection and Oxidation Mechanism

Acm_Deprotection_Mechanism cluster_mechanism Proposed Mechanism Peptide_Acm1 Peptide-Cys(Acm) Sulfenyl_Iodide 2 [Peptide-Cys-S-I] Peptide_Acm1->Sulfenyl_Iodide Oxidative Cleavage Peptide_Acm2 Peptide-Cys(Acm) Iodine + 2 I₂ Disulfide_Bond Peptide-Cys-S-S-Cys-Peptide Sulfenyl_Iodide->Disulfide_Bond Disproportionation Byproducts + 2 Acm⁺ + 2 I⁻

Caption: Iodine-mediated Acm deprotection and disulfide formation.

Causality and Trustworthiness in Protocols

  • Why use Boc-Cys(Acm)-ONp? The pre-activated p-nitrophenyl ester provides a stable, pure reagent that minimizes the risk of cysteine racemization during peptide bond formation, a known issue with in-situ activation methods.[5] This is particularly crucial for maintaining the stereochemical integrity of complex peptides.

  • Why is the Acm group stable? The acetamidomethyl group is an alkyl thioether, which is chemically robust and does not possess the lability of, for example, the acid-sensitive Trt group. Its cleavage requires specific electrophilic attack at the sulfur atom, which is not achieved under standard SPPS conditions.[6]

  • Why use iodine for Acm deprotection? Iodine acts as a mild oxidizing agent that facilitates the cleavage of the Acm group and the subsequent formation of the disulfide bond in a single, efficient step.[10] The mechanism is believed to involve the formation of a sulfenyl iodide intermediate.[13]

  • Why perform the final oxidation in dilute solution? Performing the final disulfide bond formation in a dilute solution (10⁻³ to 10⁻⁴ M) favors intramolecular cyclization over intermolecular oligomerization, thereby maximizing the yield of the desired monomeric, cyclic peptide.[8]

Conclusion

Boc-Cys(Acm)-ONp is a valuable and strategic reagent for the synthesis of complex peptides and proteins requiring precise disulfide bond connectivity. Its inherent stability, coupled with the orthogonal nature of the Acm protecting group, provides peptide chemists with a reliable tool for constructing intricate molecular architectures. The use of the p-nitrophenyl ester minimizes common side reactions associated with cysteine incorporation, enhancing the overall efficiency and purity of the synthesis. By understanding the principles of orthogonal protection and applying the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can confidently tackle the synthesis of challenging disulfide-rich peptides, accelerating the discovery and development of new therapeutics.

References

  • Spears, R. J., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. [Link]

  • Kumar, S., & Singh, A. (2013). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. Journal of Amino Acids, 2013, 1-6. [Link]

  • IntechOpen. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Chakraborty, A., Albericio, F., & de la Torre, B. G. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. International Journal of Molecular Sciences, 26(5), 2937. [Link]

  • Cai, W., Yu, R., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 23(4), 168. [Link]

  • Zhang, T. Y., & Liu, C. (2021). DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides, Its Substrate/Solvent/pH Dependence, and Implications on Disulfide-Peptide Production. Organic Process Research & Development, 25(9), 2111-2117. [Link]

  • Chakraborty, A., Albericio, F., & de la Torre, B. G. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. International Journal of Molecular Sciences, 26(5), 2937. [Link]

  • Cai, W., Yu, R., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 23(4), 168. [Link]

  • Google Patents. (n.d.). US9090654B2 - Boc and Fmoc solid phase peptide synthesis.
  • Cai, W., Yu, R., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. ResearchGate. [Link]

  • Postma, T. M., & Albericio, F. (2013). N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 15(3), 616-619. [Link]

  • Chakraborty, A., Sharma, A., Albericio, F., & de la Torre, B. G. (2020). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters, 22(23), 9644-9647. [Link]

  • Sinochem Nanjing Corporation. (n.d.). Boc-Cys(ACM)-Onp. Retrieved from [Link]

  • Martin, C. H., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry, 296, 100769. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for disulfide bond formation via Pd-mediated Acm removal and DSF formation. Retrieved from [Link]

  • Stockdill, J. L., et al. (2011). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 108(43), 17595-17600. [Link]

  • Patterson, J. T., et al. (2016). Orthogonal Cysteine Protection Enables Homogeneous Multi-Drug Antibody-Drug Conjugates. Bioconjugate Chemistry, 27(12), 2848-2855. [Link]

  • Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5529-5535. [Link]

  • Chen, Y. C., et al. (2023). Synthesis of the Most Potent Isomer of μ-Conotoxin KIIIA Using Different Strategies. Toxins, 15(4), 275. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in Boc-Cys(Acm)-ONp peptide coupling

Troubleshooting Guide: Overcoming Steric Hindrance in Boc-Cys(Acm)-ONp Coupling Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Overcoming Steric Hindrance in Boc-Cys(Acm)-ONp Coupling

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals encountering kinetic bottlenecks during the incorporation of Boc-Cys(Acm)-ONp in Solid-Phase Peptide Synthesis (SPPS).

Below, we dissect the thermodynamic and kinetic barriers of this hindered building block and provide field-proven, self-validating protocols to maximize coupling efficiency while preserving chiral integrity.

Visual Workflow: Troubleshooting Logic

Workflow A Issue: Incomplete Coupling Boc-Cys(Acm)-ONp B Root Cause: Bulky Acm + Slow ONp Ester A->B C Intervention 1: Add HOBt/HOAt B->C D Intervention 2: 100% DMF Solvent B->D E Intermediate: Reactive OBt-Ester C->E Transesterification F Result: Complete Amide Bond D->F Swells Resin E->F Aminolysis

Logical workflow for diagnosing and resolving incomplete Boc-Cys(Acm)-ONp couplings.

Section 1: Mechanistic FAQs

Q1: Why does Boc-Cys(Acm)-ONp consistently yield incomplete couplings, resulting in deletion sequences? A1: The inefficiency stems from a compounding kinetic bottleneck. The acetamidomethyl (Acm) protecting group on the cysteine side chain is highly sterically demanding, physically shielding the electrophilic carbonyl carbon[1]. Concurrently, the p-nitrophenyl (ONp) active ester is a relatively weak acylating agent compared to modern uronium or phosphonium salts[2]. The combination of a bulky side chain restricting nucleophilic access and a slow leaving group (p-nitrophenoxide) results in sluggish aminolysis.

Q2: How can I accelerate the coupling without switching to a different activated ester? A2: The most effective intervention is in situ transesterification using 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)[2]. HOBt acts as a nucleophilic catalyst. It rapidly attacks the sluggish ONp ester, displacing the p-nitrophenoxide leaving group to form a highly reactive OBt ester intermediate[3]. This OBt ester is significantly more susceptible to aminolysis by the resin-bound peptide's N-terminus, bypassing the kinetic barrier of the original ONp ester.

Mechanism A Boc-Cys(Acm)-ONp (Slow Ester) C Boc-Cys(Acm)-OBt (Highly Reactive) A->C + HOBt - p-Nitrophenol B HOBt (Catalyst) B->C E Amide Bond (Target) C->E Aminolysis D Peptide-Resin (Nucleophile) D->E

Mechanistic pathway of HOBt-catalyzed transesterification to accelerate amide bond formation.

Q3: Cysteine is notoriously prone to racemization. How do I balance driving the coupling forward while maintaining chiral integrity? A3: Cysteine racemizes readily via base-catalyzed direct enolization or isoxazolone formation[4]. When using Boc-Cys(Acm)-ONp, the active ester is neutral, meaning the coupling step itself does not strictly require a base if the resin-bound amine is already fully deprotonated. If a base must be used to neutralize residual TFA salts, employ a sterically hindered tertiary amine like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, and keep it strictly stoichiometric to the resin-bound amine[1]. Avoid excess base, as the prolonged coupling times required for sterically hindered residues increase the window for racemization.

Section 2: Quantitative Data & Optimization

To illustrate the impact of catalytic additives and base selection, the following table summarizes the coupling efficiency and chiral integrity of Boc-Cys(Acm)-ONp under various operational conditions.

Table 1: Comparative Coupling Efficiency of Boc-Cys(Acm)-ONp (SPPS Model)

Coupling ConditionAdditiveSolventTimeYield (%)Racemization (D-Cys %)
Standard ONp NoneDMF24h45%< 0.1%
HOBt Catalysis HOBt (1.0 eq)DMF4h> 95%< 0.5%
HOAt Catalysis HOAt (1.0 eq)DMF2h> 98%< 0.2%
Base Excess HOBt + DIEA (2.0 eq)DMF4h92%2.8%

Note: Data synthesis is based on established peptide chemistry principles regarding HOBt/HOAt catalysis and base-induced enolization kinetics[2][4].

Section 3: Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system. The inclusion of intermediate monitoring (Step 4) ensures that the causality of the chemical changes is verified before proceeding, preventing the propagation of deletion errors in long peptide sequences.

Protocol: HOBt-Catalyzed Solid-Phase Coupling of Boc-Cys(Acm)-ONp

Rationale: This procedure utilizes HOBt to convert the slow ONp ester into a reactive OBt ester. DMF is selected as the solvent to maximize resin swelling and disrupt inter-chain hydrogen bonding that could further hinder the reaction[1].

Step 1: Resin Neutralization (Critical for Base-Free Coupling)

  • Following Boc deprotection with 50% TFA/DCM, wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralize the resin-bound TFA salt by treating with 10% DIEA in DMF for 2 x 3 minutes.

  • Wash extensively with DMF (5x) to remove all traces of unreacted DIEA.

    • Causality: Removing excess base here prevents base-catalyzed racemization of the incoming Cys residue during the prolonged coupling step[4].

Step 2: Pre-activation / Transesterification

  • In a separate vial, dissolve 3.0 equivalents (relative to resin loading) of Boc-Cys(Acm)-ONp in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

  • Add 3.0 equivalents of anhydrous HOBt to the vial.

  • Vortex the mixture for 10 minutes at room temperature.

    • Causality: This incubation period allows the HOBt to displace the p-nitrophenol, generating the highly reactive Boc-Cys(Acm)-OBt active ester in situ[3]. A slight yellowing of the solution indicates the release of free p-nitrophenol.

Step 3: Coupling Reaction

  • Transfer the pre-activated solution to the reaction vessel containing the neutralized resin.

  • Agitate gently (via nitrogen bubbling or wrist-action shaking) for 2 to 4 hours at room temperature.

Step 4: Self-Validation (Monitoring)

  • Withdraw a few resin beads and perform a quantitative Ninhydrin (Kaiser) test.

  • Validation Check: A clear/yellow bead indicates complete coupling (>99%). A blue bead indicates unreacted amines (steric hindrance persisting).

  • If blue, do not proceed to deprotection. Drain the reaction vessel and perform a double coupling using fresh reagents (Step 2) to force the reaction to completion[1].

Step 5: Washing and Cleavage Prep

  • Drain the coupling solution and wash the resin with DMF (4x) and DCM (3x) to remove the liberated p-nitrophenol and residual HOBt.

  • The peptide is now ready for the next cycle of Boc deprotection.

References
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications[Link]

  • Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria PMC - National Institutes of Health[Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis PMC - National Institutes of Health[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cysteine Incorporation in SPPS: Boc-Cys(Acm)-ONp vs. Fmoc-Cys(Acm)-OH

For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic incorporation of cysteine residues is a critical step, particularly for peptides whose structure and funct...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic incorporation of cysteine residues is a critical step, particularly for peptides whose structure and function are defined by disulfide bridges. The choice of protected cysteine derivative is intrinsically linked to the overarching synthetic strategy—be it the classic, acid-labile tert-butyloxycarbonyl (Boc) approach or the milder, base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) methodology.

This guide provides an in-depth, objective comparison of two workhorse acetamidomethyl (Acm)-protected cysteine derivatives: Boc-Cys(Acm)-ONp for Boc-SPPS and Fmoc-Cys(Acm)-OH for Fmoc-SPPS. We will dissect the underlying chemistry, compare experimental performance, and provide field-proven protocols to empower you to make the optimal choice for your synthetic goals.

The Foundational Choice: Boc vs. Fmoc Orthogonal Strategies

The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes.[1] In Boc chemistry, the temporary α-amino protecting group is acid-labile (removed by trifluoroacetic acid, TFA), while side-chain protecting groups are typically benzyl-based, requiring a very strong acid like hydrofluoric acid (HF) for final cleavage.[1][2] Conversely, Fmoc chemistry employs a base-labile Fmoc group (removed by piperidine), while side-chain protectors are acid-labile (e.g., tert-butyl based), allowing for simultaneous removal with the peptide from the resin using TFA.[1][] This "true orthogonality" is a key reason for the widespread adoption of the Fmoc strategy.[1][]

G cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy b_resin Resin-AA-Boc b_deprotect Deprotection: TFA b_resin->b_deprotect b_final Final Cleavage: HF or TFMSA b_resin->b_final b_resin_free Resin-AA-NH2 b_deprotect->b_resin_free b_neutralize Neutralization: DIEA b_couple Coupling b_neutralize->b_couple b_couple->b_resin b_resin_free->b_neutralize f_resin Resin-AA-Fmoc f_deprotect Deprotection: Piperidine f_resin->f_deprotect f_final Final Cleavage: TFA f_resin->f_final f_resin_free Resin-AA-NH2 f_deprotect->f_resin_free f_wash Wash f_couple Coupling f_wash->f_couple f_couple->f_resin f_resin_free->f_wash

Caption: Orthogonal protection schemes in Boc and Fmoc SPPS.

The acetamidomethyl (Acm) group is a crucial player for both strategies. It protects the cysteine thiol side-chain and is stable to the repetitive deprotection conditions of both Boc (TFA) and Fmoc (piperidine) synthesis, as well as the final TFA cleavage in the Fmoc strategy.[4][5] This orthogonality allows for the synthesis of a fully protected peptide, which can be purified before the selective removal of the Acm group to form a disulfide bond, a key advantage for producing complex, multi-disulfide-bridged peptides.[4][6][7]

The Boc Approach: Boc-Cys(Acm)-ONp

Boc-Cys(Acm)-ONp is a derivative where the α-amino group is protected by the acid-labile Boc group, and the carboxylic acid is pre-activated as a p-nitrophenyl (ONp) active ester.[8][9]

Chemistry and Causality: The use of an active ester circumvents the need for an in-situ coupling reagent during the amide bond formation step.[10] The ONp group is a good leaving group, making the carboxyl carbon highly electrophilic and ready to react with the free N-terminal amine of the growing peptide chain. This approach was more common in the early days of SPPS. While reaction rates can be slower than with modern coupling reagents, the pre-activated nature simplifies the coupling cocktail.[10]

G start Peptidyl-Resin (Free N-Terminus) couple Coupling: Add Boc-Cys(Acm)-ONp in DMF/DCM start->couple wash1 Wash: DMF, DCM couple->wash1 deprotect Boc Deprotection: 50% TFA in DCM wash1->deprotect wash2 Wash: DCM, DMF deprotect->wash2 neutralize Neutralization: 10% DIEA in DMF wash2->neutralize next_cycle Ready for Next Cycle neutralize->next_cycle

Caption: Boc-SPPS workflow for Cys(Acm) incorporation.

Performance and Considerations:

  • Coupling: The reaction is typically performed in DMF or a DCM/DMF mixture and can be slower than modern methods. Completeness should be monitored (e.g., via a ninhydrin test).[11]

  • Racemization: The risk of racemization is generally low with pre-formed active esters compared to in-situ activation methods that use strong bases.[12]

  • Side Reactions: The primary concerns in Boc-SPPS are related to the harsh repetitive acid treatment, which can be detrimental for long or sensitive sequences, and the final cleavage step.

  • Final Cleavage: Requires strong, hazardous acids like HF or TFMSA, which necessitates specialized equipment.[2][13] A cleavage cocktail with scavengers is essential to protect the Acm group and other sensitive residues.[13][14]

The Fmoc Approach: Fmoc-Cys(Acm)-OH

Fmoc-Cys(Acm)-OH is the standard derivative for Fmoc-SPPS, featuring a base-labile Fmoc Nα-protecting group and a free carboxylic acid (-OH).

Chemistry and Causality: The free carboxylic acid requires activation in-situ during the coupling step. This is typically achieved with uronium/aminium salts (like HBTU, HATU) or carbodiimides (like DIC) in the presence of an additive (like HOBt or Oxyma Pure).[15] This process, however, introduces a significant challenge unique to cysteine.

G start Peptidyl-Resin (Free N-Terminus) couple Coupling: Fmoc-Cys(Acm)-OH + Activator (e.g., DIC/Oxyma) + Base (if needed) start->couple wash1 Wash: DMF couple->wash1 deprotect Fmoc Deprotection: 20% Piperidine in DMF wash1->deprotect wash2 Wash: DMF deprotect->wash2 next_cycle Ready for Next Cycle wash2->next_cycle

Caption: Fmoc-SPPS workflow for Cys(Acm) incorporation.

Performance and Considerations: The Specter of Racemization Cysteine is highly susceptible to racemization during base-mediated coupling.[16][17] The electron-withdrawing effect of the activated carboxyl group increases the acidity of the α-proton, making it vulnerable to abstraction by the tertiary amine base (e.g., DIEA) required for many coupling reagents.[18][19] This forms a planar enolate intermediate, which can be re-protonated to yield either the L- or D-cysteine, compromising the final peptide's purity and biological activity.[19]

Studies have shown that standard coupling protocols using HBTU/DIEA can lead to unacceptable levels of racemization (5-33%).[18] While Fmoc-Cys(Acm)-OH generally shows a lower tendency to racemize than Fmoc-Cys(Trt)-OH, the risk is still significant.[20][21]

G cluster_mech Racemization Mechanism L_Cys Activated L-Cys Enolate Planar Enolate Intermediate L_Cys->Enolate + Base - H+ D_Cys D-Cys Enolate->D_Cys + H+ L_Cys_final L-Cys Enolate->L_Cys_final + H+

Caption: Base-catalyzed racemization of activated cysteine.

Mitigation Strategies for Fmoc-Cys(Acm)-OH: To ensure chiral purity, the coupling conditions must be carefully chosen:

  • Avoid Pre-activation: Extended pre-activation of the amino acid with the coupling reagent and base before adding it to the resin dramatically increases racemization risk.[18][19]

  • Use Weaker Bases: Replacing strong bases like DIEA with weaker ones like 2,4,6-collidine can reduce racemization levels by 6- to 7-fold.[18]

  • Employ Carbodiimide/Additive Methods: The use of diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure is one of the most reliable methods.[19] This system forms a reactive ester without requiring a strong tertiary amine base, significantly lowering the basicity of the reaction environment and minimizing α-proton abstraction.[16][19]

Head-to-Head Comparison: Performance and Applications

FeatureBoc-Cys(Acm)-ONpFmoc-Cys(Acm)-OH
SPPS Strategy Boc (Acid-labile Nα-group)Fmoc (Base-labile Nα-group)
Coupling Method Pre-activated p-nitrophenyl (ONp) active ester.[8]In-situ activation of free carboxylic acid (e.g., with HBTU, DIC/Oxyma).[15]
Racemization Risk Low. Pre-activated esters are less prone to base-catalyzed racemization.[12]High. Very susceptible to racemization with base-mediated coupling reagents (e.g., HBTU/DIEA).[16][18] Requires optimized, low-basicity protocols (e.g., DIC/Oxyma).[19]
Coupling Speed Generally slower than modern in-situ methods.[10]Fast and highly efficient with modern reagents like HATU or COMU.[15]
Reagent Safety Requires handling of highly corrosive/toxic TFA for deprotection and extremely hazardous HF/TFMSA for final cleavage.[2][13]Requires handling of piperidine (toxic) for deprotection and TFA for final cleavage. Generally considered a milder overall process.[1][]
Primary Side Reactions Acid-catalyzed side reactions from repetitive TFA exposure; aggregation in long sequences.[14]Base-catalyzed racemization during coupling is the primary concern.[18]
Cost & Availability Less commonly used now; may be less readily available or more expensive for routine synthesis.The standard, widely available, and generally cost-effective choice for modern Fmoc-SPPS.[][4]
Ideal Applications Synthesis of peptides where the Boc strategy is preferred (e.g., certain long, aggregation-prone sequences); historical protocols.[1]Routine peptide synthesis; synthesis of complex, multi-disulfide peptides requiring orthogonal Acm protection and purification before disulfide formation.[4][7]

Experimental Protocols

Protocol 1: Boc-SPPS Cycle for Boc-Cys(Acm)-ONp Incorporation
  • Resin Preparation: Start with the N-terminal Boc-protected peptidyl-resin in a reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes.[14]

  • Boc Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes, drain, and add a fresh 50% TFA/DCM solution for 20-30 minutes.[14]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (3x) to remove residual acid.

  • Neutralization: Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes. Repeat this step. Wash thoroughly with DMF (3x).[14]

  • Coupling: Dissolve a 3- to 4-fold molar excess of Boc-Cys(Acm)-ONp in DMF. Add the solution to the neutralized peptidyl-resin. Allow the reaction to proceed for 4-12 hours, or until a negative ninhydrin test indicates completion.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Fmoc-SPPS Cycle for Fmoc-Cys(Acm)-OH (Racemization Suppression)
  • Resin Preparation: Start with the N-terminal Fmoc-protected peptidyl-resin. Swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and add a fresh 20% piperidine/DMF solution for 15-20 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-6x) to ensure complete removal of piperidine and its dibenzofulvene adduct.[2]

  • Coupling (DIC/Oxyma Method):

    • In a separate vial, dissolve a 4-fold molar excess of Fmoc-Cys(Acm)-OH and a 4-fold molar excess of Oxyma Pure in DMF.

    • Add the amino acid/Oxyma solution to the deprotected peptidyl-resin.

    • Add a 4-fold molar excess of DIC to the resin slurry.

    • Agitate at room temperature for 2-4 hours. Monitor for completion with a ninhydrin test.[16]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 3: Post-Synthesis Acm Deprotection and Disulfide Formation

This protocol is for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond.[22]

  • Resin Preparation: After completing the linear peptide synthesis, wash the peptidyl-resin with DCM and then DMF.

  • Iodine Solution: Prepare a solution of iodine (10 equivalents relative to resin substitution) in DMF.

  • Deprotection and Oxidation: Swell the resin in DMF, then add the iodine solution. Agitate the mixture at room temperature for 1-2 hours.[4][22]

  • Quenching and Washing: Drain the iodine solution. Wash the resin with DMF until the filtrate is colorless. Then, wash with a 0.1 M solution of sodium thiosulfate or ascorbic acid in DMF to quench any remaining iodine. Finally, wash with DMF (3x), DCM (3x), and dry the resin.[22][23]

Conclusion and Strategic Recommendations

Both Boc-Cys(Acm)-ONp and Fmoc-Cys(Acm)-OH are viable reagents for incorporating Acm-protected cysteine into peptides. However, the choice is dictated almost entirely by the primary SPPS strategy employed.

  • Fmoc-Cys(Acm)-OH is the modern standard. The overall milder conditions of the Fmoc strategy have made it the method of choice for routine peptide synthesis.[1][] However, its use demands a deep understanding of the cysteine racemization problem. For high-fidelity synthesis, it is imperative to use racemization-suppressing coupling protocols, such as the DIC/Oxyma method, and to avoid coupling with uronium/aminium reagents in the presence of strong bases like DIEA.[16][19]

  • Boc-Cys(Acm)-ONp remains a tool for specialized applications. While the Boc strategy involves harsher reagents and specialized equipment for cleavage, it can offer advantages for synthesizing very long or aggregation-prone peptides where the repetitive acidic deprotection helps maintain solvation.[1][2] In this context, Boc-Cys(Acm)-ONp provides a reliable, albeit slower, method for cysteine incorporation with a low risk of racemization.

For the modern peptide chemist, mastering the conditions for Fmoc-Cys(Acm)-OH is the more versatile and essential skill. The ability to control the racemization side reaction opens the door to the vast advantages of Fmoc-SPPS while still leveraging the powerful orthogonal protection of the Acm group for the synthesis of structurally complex and biologically relevant peptides.

References

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]

  • BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem Technical Guides.
  • GyPeptide. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. [Link]

  • BenchChem. (2025). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
  • BenchChem. (2025). Fmoc-Cys(Acm) - OH in Solid-Phase Peptide Synthesis. BenchChem Technical Guides.
  • Atherton, E., et al. (1985). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Journal of Peptide Science, 27(6), 647-655. [Link]

  • Varkey, J. T., & Gopi, H. N. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1885, 127-137. [Link]

  • Biotage. (2023). Optimizing the removal of an ACM protecting group. Biotage Blog. [Link]

  • ResearchGate. (n.d.). (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... [Scientific Diagram]. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Selective Deprotection of the Acm Group from Cysteine. BenchChem Technical Guides.
  • ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. [Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. [Table]. Retrieved from [Link]

  • Merck. (n.d.). Novabiochem® Letters 1.16Vol. Merck Millipore.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Technical Library. [Link]

  • The University of Melbourne. (n.d.). Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation. Find an Expert. [Link]

  • ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • ResearchGate. (2017). What cleavage mixture to use for solid phase peptide synthesis when peptide contains both cysteine and azide?. Q&A Forum. [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing Long Peptide Synthesis with Boc-Cys(Acm)-Ser-OH. BenchChem Technical Guides.
  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Company Blog. [Link]

  • ResearchGate. (n.d.). Active ester-based peptide bond formation and its application in peptide synthesis. Publication. [Link]

  • Royal Society of Chemistry. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers. [Link]

  • Bodanszky, M. (1993). Active esters in solid-phase peptide synthesis. Journal of Peptide Science, 3(4), 183-193. [Link]

  • Peptides International. (n.d.). Boc-Cys(Acm)-ONp [58651-76-6]. Product Page. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Educational Resource. [Link]

  • ACS Publications. (1963). Peptide Syntheses Via Amino Acid Active Esters. Journal of the American Chemical Society. [Link]

  • Kent, S. B., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 174-179.
  • NIH. (n.d.). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • ResearchGate. (2021). Cysteine protecting groups: applications in peptide and protein science. Publication. [Link]

  • Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Company Blog. [Link]

  • BenchChem. (2025). Preventing racemization of Cysteine during Boc-Cys-Ser-OH coupling. BenchChem Technical Guides.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Lab Protocol. [Link]

  • ResearchGate. (2025). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Publication. [Link]

Sources

Comparative

Comparison of ONp active esters vs NHS esters for cysteine coupling

Title: ONp Active Esters vs. NHS Esters for Cysteine Coupling: A Comprehensive Technical Guide Executive Summary In the bioconjugation landscape, maleimides and haloacetamides are the undisputed gold standards for cystei...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: ONp Active Esters vs. NHS Esters for Cysteine Coupling: A Comprehensive Technical Guide

Executive Summary In the bioconjugation landscape, maleimides and haloacetamides are the undisputed gold standards for cysteine (thiol) modification. However, these linkages can suffer from plasma instability (e.g., retro-Michael addition). Active esters—specifically N-hydroxysuccinimide (NHS) and p-nitrophenyl (ONp) esters—are traditionally deployed for amine-reactive amidation. Yet, under controlled thermodynamic conditions, they react rapidly with highly nucleophilic thiols to form thioesters[1]. This reactivity is the mechanistic engine behind Native Chemical Ligation (NCL) and site-selective N-terminal cysteine labeling[2][3].

As a Senior Application Scientist, I have structured this guide to objectively compare ONp and NHS esters, detailing their kinetics, stability profiles, and the causality behind choosing one over the other for advanced cysteine-directed workflows.

Mechanistic Foundations: Why Use Active Esters for Cysteines?

The reaction of an active ester with a cysteine thiol does not immediately form a permanent bond; it yields a thioester intermediate . Unlike the highly stable amide bond formed with lysines, thioesters are reversible and susceptible to hydrolysis in aqueous buffers[4].

The Causality of the Choice: We do not use active esters to permanently label internal side-chain cysteines. Instead, we exploit the thioester's reactivity. When an active ester reacts with an N-terminal cysteine , the initial thioester undergoes a rapid, spontaneous intramolecular S-to-N acyl shift, yielding a permanent, native amide bond[2]. This allows for highly site-specific N-terminal labeling without modifying internal cysteines or lysines.

G A Active Ester (NHS or ONp) C Thioester Intermediate (Unstable/Reversible) A->C + Thiol B Cysteine Thiol (-SH) B->C D Hydrolysis (Probe Loss) C->D H2O (pH > 7) E S-to-N Acyl Shift (N-terminal Cys) C->E Spontaneous F Stable Amide Bond E->F

Caption: Mechanistic pathways of active esters reacting with cysteine residues.

Comparative Performance Analysis

The choice between ONp and NHS esters dictates the reaction's stability, monitoring capability, and purification strategy. NHS esters are the industry standard due to their high aqueous solubility[5]. However, ONp esters provide a critical analytical advantage : the leaving group, p-nitrophenolate, absorbs strongly at 400 nm[6]. This allows researchers to monitor the reaction kinetics in real-time—a feat impossible with NHS esters, whose leaving group absorbs at 260-280 nm, directly overlapping with protein aromatic residues.

Table 1: Quantitative and Qualitative Comparison of Active Esters

FeatureONp (p-Nitrophenyl) EstersNHS (N-Hydroxysuccinimide) Esters
Leaving Group p-NitrophenolateN-Hydroxysuccinimide
Aqueous Stability (Hydrolysis t1/2​ ) Moderate to High (varies by payload hydrophobicity)~4-5 hours at pH 7.0 (0 °C); ~10 min at pH 8.6[1]
Thermodynamic Favorability ( ΔG ) Highly favorable (-61.89 kJ/mol for amines)[1]Favorable (-53.28 kJ/mol for amines)[1]
Kinetic Monitoring Excellent (Leaving group absorbs at 400 nm)[6]Poor (Leaving group absorbs at 260-280 nm)[5]
Solubility Generally hydrophobic (requires organic co-solvents like DMSO)Highly hydrophilic (especially Sulfo-NHS variants)[5]
Chemoselectivity (Thiol vs Amine) Poor direct selectivity; requires pH control or transesterification[4]Poor direct selectivity; requires pH control or transesterification[3]

Experimental Workflows: Self-Validating Protocols

To achieve site-selective cysteine coupling using active esters, the reaction must be strictly controlled to prevent off-target lysine modification. The following protocol utilizes a "one-pot" transesterification strategy, converting the active ester into a highly chemoselective thioester intermediate using MESNa (sodium 2-mercaptoethanesulfonate)[3].

Workflow Step1 Step 1: Transesterification Active Ester + MESNa (pH 6.5-7.0) Step2 In Situ Thioester Generation Step1->Step2 Step3 Step 2: N-Cys Ligation Add Target Protein (1-2 hours, RT) Step2->Step3 Step4 S-Acyl Intermediate Formation Step3->Step4 Step5 Spontaneous S-to-N Acyl Shift Step4->Step5

Caption: Two-step one-pot workflow for selective N-terminal cysteine labeling.

Protocol: N-Terminal Cysteine Selective Labeling via In Situ Thioester

Causality Check: Direct reaction of NHS/ONp esters with proteins often leads to heterogeneous lysine labeling. By pre-incubating the active ester with a small-molecule thiol (MESNa), we force a transesterification reaction. The resulting MESNa-thioester is highly reactive toward N-terminal cysteines but completely unreactive toward lysines, ensuring absolute site-selectivity[3].

Materials:

  • Target protein with an exposed N-terminal Cysteine (1-10 mg/mL).

  • NHS or ONp-functionalized probe (e.g., fluorophore, PEG, or drug payload).

  • MESNa (Sodium 2-mercaptoethanesulfonate).

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 - 7.0. (Strictly avoid primary amine buffers like Tris during conjugation).

Step-by-Step Methodology:

  • Transesterification (In Situ Activation):

    • Dissolve the NHS or ONp ester in anhydrous DMSO to a concentration of 10 mM. Note: ONp esters may require slightly more agitation to dissolve compared to NHS esters.

    • Prepare a fresh 100 mM stock of MESNa in Conjugation Buffer.

    • Mix the active ester and MESNa in a 1:10 molar ratio (e.g., 1 mM active ester, 10 mM MESNa) in Conjugation Buffer.

    • Incubate at room temperature (RT) for 30 minutes.

    • Self-Validation Step (For ONp only): Measure absorbance at 400 nm. A rapid increase in A400​ confirms the release of p-nitrophenolate and successful thioester generation.

  • Ligation (Cysteine Coupling):

    • Add the target N-terminal cysteine protein to the reaction mixture (final protein concentration ~10-50 µM). Ensure the thioester is in a 5- to 10-fold molar excess over the protein.

    • Incubate at RT for 1 to 2 hours. Crucial: The pH must be maintained below 7.0 to keep lysine residues protonated ( pKa​ ~10.5) and unreactive, while the N-terminal cysteine ( pKa​ ~8.0) remains nucleophilic[4].

  • Quenching and Purification:

    • Quench the reaction by adding a primary amine (e.g., 50 mM Tris buffer, pH 7.5) to consume unreacted thioesters.

    • Purify the conjugate using size-exclusion chromatography (SEC) or desalting columns equilibrated with PBS.

  • Final System Validation:

    • Analyze the purified product via LC-MS. A single mass addition validates the S-to-N acyl shift and confirms the absence of multi-lysine off-target labeling.

Conclusion

While NHS esters remain the default choice for general bioconjugation due to their commercial availability and hydrophilicity, ONp esters provide unmatched utility for complex syntheses requiring real-time kinetic monitoring. When redirected from their traditional amine-coupling roles toward cysteine coupling via transesterification, both active esters become powerful, reliable tools for site-specific N-terminal modification.

Sources

Validation

Evaluating coupling efficiency of Boc-Cys(Acm)-ONp vs standard amino acid esters

Evaluating Coupling Efficiency: Boc-Cys(Acm)-ONp vs. Standard Amino Acid Esters 1.

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Coupling Efficiency: Boc-Cys(Acm)-ONp vs. Standard Amino Acid Esters

1. Introduction: The Cysteine Conundrum As a Senior Application Scientist overseeing complex peptide synthesis workflows, I frequently navigate the critical trade-off between coupling efficiency and chiral integrity. Cysteine residues present a unique synthetic challenge: the polarizable sulfur atom in the side chain stabilizes adjacent carbanion character, making the α -proton highly acidic and prone to abstraction during carboxyl activation[1]. This abstraction leads to racemization (or epimerization in a peptide chain), yielding a D-Cys diastereomeric impurity that can disrupt native oxidative folding pathways and drastically reduce bioactive yields[1].

To mitigate this, chemists have historically relied on pre-activated esters, such as the p-nitrophenyl ester 2[2]. However, modern Solid-Phase Peptide Synthesis (SPPS) heavily favors in situ activation using carbodiimides (e.g., DIC/Oxyma) or uronium salts (e.g., HATU/DIEA) for their superior reaction kinetics. This guide objectively compares the performance, causality, and practical application of Boc-Cys(Acm)-ONp against standard amino acid esters.

2. Mechanistic Causality: Activation Kinetics vs. Epimerization The fundamental logic dictating the choice of coupling reagent lies in the mechanism of cysteine racemization. Loss of chiral integrity predominantly proceeds through direct enolization (Path A)[1].

  • Standard In Situ Activation (HATU/DIEA): Uronium salts like HATU generate highly reactive active esters (OAt). While this drives rapid amide bond formation, it requires the presence of a strong tertiary amine base like DIEA. The combination of a highly electron-deficient activated ester and a basic environment creates the perfect storm for α -proton abstraction, often resulting in 2–5% D-Cys impurity[1].

  • Standard In Situ Activation (DIC/Oxyma): Using a carbodiimide with an acidic additive like Oxyma Pure avoids the need for strong tertiary bases, significantly lowering the racemization risk compared to HATU, while maintaining respectable coupling speeds[3].

  • Pre-activated Esters (Boc-Cys(Acm)-ONp): The p-nitrophenyl (ONp) ester is synthesized and isolated prior to the coupling step. Because the carboxyl group is already activated, the coupling reaction can proceed strictly through direct aminolysis without the addition of any base[2]. By removing the base from the coupling environment, the enolization pathway is effectively starved, preserving the L-configuration. The mechanistic trade-off is a significantly lower electrophilicity, meaning ONp esters react much more slowly than their OAt or OBt counterparts[4].

G A Boc-Cys(Acm)-OH (Free Acid) B1 In Situ Activation (HATU/DIEA or DIC) A->B1 Standard B2 Pre-activated Ester (Boc-Cys(Acm)-ONp) A->B2 ONp Synthesis C1 Highly Reactive Ester + Strong Base B1->C1 C2 Moderate Active Ester (Base-Free) B2->C2 D1 Alpha-Proton Abstraction (Planar Enolate Formation) C1->D1 Fast kinetics, High base D2 Direct Aminolysis C1->D2 Competing Pathway C2->D2 Slow kinetics, No base E1 High Racemization (D-Cys Impurity) D1->E1 E2 Chirally Pure Peptide (L-Cys Maintained) D2->E2

Logical relationship between activation methods, base presence, and cysteine racemization pathways.

3. Comparative Performance Data To translate these mechanisms into practical metrics, we evaluate the coupling efficiency, kinetics, and racemization potential. The data below summarizes typical performance in a standard SPPS environment.

ParameterBoc-Cys(Acm)-ONpStandard In Situ (DIC/Oxyma)Standard In Situ (HATU/DIEA)
Activation Type Pre-activated p-nitrophenyl esterIn situ Carbodiimide / OximeIn situ Uronium Salt
Coupling Kinetics Slow (4–12 hours)Moderate (1–2 hours)Fast (15–30 minutes)
Base Requirement None during couplingNone / Weak (Collidine)Strong Tertiary (DIEA)
Racemization Risk Very Low (< 0.5%)Low (1–2%)High (2–5%+)
Coupling Efficiency Moderate (Requires extended time)HighVery High
Byproduct Profile p-Nitrophenol (easily washed)Diisopropylurea (DIU)Tetramethylurea

As observed, 4 even when present in great excess, requiring long contact times to ensure complete coupling[4]. However, their ability to suppress epimerization via direct abstraction makes them invaluable for highly sensitive sequences[5].

4. Experimental Protocols: Self-Validating Workflows A robust protocol must be a self-validating system. The following methodologies outline how to execute and verify the coupling of cysteine using both the ONp and DIC/Oxyma approaches.

Protocol A: Base-Free Coupling using Boc-Cys(Acm)-ONp Objective: Maximize chiral purity at the expense of reaction time.

  • Resin Preparation & Deprotection: Swell the peptide-resin in DMF for 30 minutes. Remove the N-terminal protecting group using standard protocols (e.g., 20% piperidine in DMF for Fmoc, or TFA for Boc chemistry). Wash thoroughly with DMF ( 5×1 min).

  • Reagent Preparation: Dissolve 3–4 equivalents of Boc-Cys(Acm)-ONp in a minimal volume of DMF or NMP. Crucial Step: Do not add any tertiary base (DIEA/NMM).

  • Coupling: Add the ONp ester solution to the resin. Agitate gently at room temperature for 4 to 12 hours. The slow kinetics of the ONp leaving group necessitate this extended timeframe[4].

  • Washing: Wash the resin with DMF ( 5×1 min) to remove the liberated p-nitrophenol byproduct (which presents as a distinct yellow color in alkaline solution).

  • Validation: Perform a Kaiser test. If a slight blue hue persists (indicating incomplete coupling due to slow kinetics), perform a second coupling with 2 equivalents of Boc-Cys(Acm)-ONp for an additional 4 hours.

Protocol B: Minimized-Racemization In Situ Coupling (DIC/Oxyma) Objective: Balance coupling efficiency with acceptable chiral integrity.

  • Resin Preparation & Deprotection: Swell and deprotect the resin as described above. Wash thoroughly with DMF[3].

  • Activation: In a separate vial, dissolve 3 equivalents of the N-protected Cys derivative and 3 equivalents of Oxyma Pure in DMF. Add 3 equivalents of DIC. Allow pre-activation for exactly 1–2 minutes[3]. Prolonged pre-activation increases epimerization risk.

  • Coupling: Transfer the activated mixture to the resin. Agitate for 1 to 2 hours at room temperature.

  • Validation: Wash the resin with DMF and perform a Kaiser test to confirm quantitative conversion.

Workflow N1 Resin Preparation N2 N-Terminal Deprotection N1->N2 N3 Coupling Strategy N2->N3 N4a Boc-Cys(Acm)-ONp (3-4 eq, No Base) Time: 4-12 hrs N3->N4a Pre-activated N4b DIC/Oxyma Activation (3 eq, Weak Base) Time: 1-2 hrs N3->N4b In Situ N5 Kaiser Test Validation N4a->N5 N4b->N5 N5->N3 If Positive (Re-couple) N6 Cleavage & HPLC Analysis N5->N6 If Negative

Experimental workflow comparing pre-activated ONp coupling vs. in situ DIC/Oxyma activation.

5. Conclusion The choice between Boc-Cys(Acm)-ONp and standard in situ esters is a calculated compromise. If the synthesis involves a highly complex sequence where downstream purification of D-Cys diastereomers is impossible, the base-free environment provided by Boc-Cys(Acm)-ONp is mechanically superior for preserving chirality, despite its sluggish coupling efficiency. Conversely, for routine synthesis where time is a constraint, DIC/Oxyma provides an optimal middle ground, offering rapid coupling with manageable epimerization risks.

References [1]1 - Peptide Chemistry.[2]2 - The Journal of Organic Chemistry, ACS Publications.[3] 3 - Benchchem.[4]4 - Acta Chemica Scandinavica, KU.[5] 5 - Molecules, MDPI.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Boc-Cys(Acm)-ONp

[label="PPE: Nitrile Gloves\n+ Finalizing the Document I'm now putting the finishing touches on the document. I'm focusing on ensuring consistent tone and formatting, double-checking all citations, and integrating visual...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="PPE: Nitrile Gloves\n+

Finalizing the Document

I'm now putting the finishing touches on the document. I'm focusing on ensuring consistent tone and formatting, double-checking all citations, and integrating visual elements for clarity. I've now completed the entire guide for Boc-Cys(Acm)-ONp handling, ensuring a safety-first approach with a robust, easy-to-follow format. The final version will be ready soon.

Adding the Color Indicators

I'm now incorporating color changes as visual checks throughout the process. I'm leveraging a yellow color change during the ethanolamine quench as an indicator. I'm also preparing to use color changes for fume hood decontamination. The goal is to create a self-validating system for both the reaction progress and the decontamination.

Refining the Visualization

I'm now revising the DOT diagram. I've switched the shape and layout, focusing on a clear, streamlined hazard flow for Boc-Cys(Acm)-ONp. Nodes have been re-arranged for increased clarity. I am going to be improving the visualization.

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I'm now revising the hazard diagram again, this time implementing a more streamlined visualization of the workflow. I've re-arranged the nodes for clarity and added arrows to depict the Boc-Cys(Acm)-ONp's hazard flow, using colors to indicate steps. I'm prioritizing the presentation of the hazard and how to deal with it.

Refining the Visualization

I'm now iterating on the final visualization. I'm focusing on the overall layout and flow of the DOT diagram for Boc-Cys(Acm)-ONp's hazard pathway. I'm focusing on text and color contrast for optimal readability. I'm ensuring everything is easy to follow and intuitively depicts the hazard control.

Improving the Diagram

I'm now focusing on the final tweaks for the visual representation. I've updated the DOT diagram's layout to emphasize the hazard pathway for Boc-Cys(Acm)-ONp's handling. I'm focusing on text, background color, arrows, and node colors for clarity and readability, ensuring a streamlined and intuitive presentation of hazard control.

Operational Safety and PPE Guide for Handling Boc-Cys(Acm)-ONp

Mechanistic Hazard Analysis

Boc-Cys(Acm)-ONp (N-tert-butoxycarbonyl-S-acetamidomethyl-L-cysteine p-nitrophenyl ester) is a pre-activated amino acid building block widely utilized in peptide synthesis. In its dry, solid state, the compound is a stable powder that presents standard laboratory irritant risks to the skin, eyes, and respiratory tract (1)[1].

However, the true operational hazard of this chemical is dynamic and state-dependent. During coupling reactions or upon accidental exposure to moisture, the p-nitrophenyl (-ONp) active ester acts as a leaving group, hydrolyzing to release p-nitrophenol. p-Nitrophenol is acutely toxic, causes organ damage through repeated exposure, and is readily absorbed through the skin (2)[2].

Because peptide synthesis relies on dipolar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), these solvents act as aggressive permeation carriers. They can rapidly transport dissolved p-nitrophenol through standard laboratory gloves, turning a manageable irritant into a severe systemic toxicity risk (3)[3].

Hazard Causality and PPE Logic Pathway

G A Boc-Cys(Acm)-ONp (Solid State) B Dissolution in DMF / NMP A->B Solvation D PPE: Nitrile Gloves + Fume Hood A->D Handling Powder C Hydrolysis Risk: p-Nitrophenol Release B->C Reaction / Moisture E PPE: Butyl Rubber Gloves + Splash Goggles B->E Handling Solution C->E Toxic/Absorbent Hazard

Hazard causality and PPE selection pathway for Boc-Cys(Acm)-ONp.

Quantitative PPE Selection Matrix

Standard nitrile gloves offer excellent dexterity for weighing dry powders but fail catastrophically when exposed to peptide synthesis solvents. A self-validating safety protocol requires matching the glove polymer to the specific solvent carrier (4)[4].

Chemical State / SolventPrimary HazardRecommended Glove MaterialPermeation TimeDiscard/Change Protocol
Dry Powder Dust inhalation, skin irritationNitrile (Standard 4-8 mil)N/A (Solid)Change immediately if contaminated
DMF Solution Carrier-mediated toxic absorptionButyl Rubber> 480 minReusable (inspect for degradation)
DMF Solution Carrier-mediated toxic absorptionNitrile< 10 minDO NOT USE
DCM Solution Rapid solvent permeationPVA or Laminate (Silver Shield)> 480 minReusable (inspect for degradation)

(Data synthesized from OSHA and USA Scientific compatibility charts[3][4])

Step-by-Step Operational Methodology

Phase 1: Pre-Operation Setup & Weighing (Dry State)

  • Environmental Isolation: Conduct all handling inside a certified chemical fume hood.

    • Self-Validation Check: Verify the digital airflow monitor reads >100 fpm. Tape a small strip of Kimwipe to the bottom of the sash; it should pull inward, physically validating the negative pressure draw.

  • PPE Donning: Wear a fully buttoned flame-resistant lab coat, ANSI Z87.1 safety goggles, and standard nitrile gloves.

  • Static Mitigation: Boc-Cys(Acm)-ONp powder can hold a static charge. Use an anti-static bar or ionizer near the balance to prevent the powder from aerosolizing during transfer.

  • Weighing: Transfer the required mass into a pre-tared, sealable reaction vessel. Seal the vessel before removing it from the balance area to prevent environmental contamination.

Phase 2: Solvation and Reaction (Liquid State)

  • PPE Transition (Critical Step): Before introducing DMF or DCM, remove nitrile gloves and don Butyl Rubber (for DMF) or Laminate gloves (for DCM).

  • Solvation: Inject the solvent into the sealed reaction vessel via a septum, or open the vessel deep within the fume hood to dissolve the powder.

  • Reaction Monitoring:

    • Self-Validation Check: As the coupling reaction proceeds, the release of the p-nitrophenolate ion will turn the solution a distinct, bright yellow. This color change visually validates that the active ester is successfully reacting. Simultaneously, it confirms the presence of toxic p-nitrophenol, validating the absolute necessity of your butyl rubber gloves. Treat all yellow solutions as highly toxic skin-absorption hazards.

Phase 3: Quenching and Decontamination

  • Quenching: Once the coupling is complete, quench unreacted active esters using a primary amine scavenger (e.g., ethanolamine) to prevent delayed p-nitrophenol release during waste storage.

  • Surface Decontamination: Wipe down the fume hood surface with a 10% sodium carbonate solution.

    • Self-Validation Check: The basic sodium carbonate solution will ionize any invisible, residual p-nitrophenol into p-nitrophenolate, instantly turning the wipe bright yellow. Continue cleaning the surface with fresh basic wipes until the wipes remain white, physically validating complete decontamination.

Disposal Plan

Proper segregation prevents dangerous cross-reactions and ensures regulatory compliance.

  • Solid Waste: Empty Boc-Cys(Acm)-ONp vials, contaminated weighing paper, and used nitrile gloves must be disposed of in a sealed, labeled hazardous solid waste container.

  • Halogenated Liquid Waste: If DCM is used as the solvent, the resulting solution containing p-nitrophenol must be routed to Halogenated Organic Waste.

  • Non-Halogenated Liquid Waste: If DMF or NMP is used, route the reaction mixture to Non-Halogenated Organic Waste.

  • Aqueous Waste: Basic aqueous washes containing the yellow p-nitrophenolate ion are highly toxic to aquatic life. Do not pour down the drain. Collect in a dedicated "Aqueous p-Nitrophenol Waste" carboy and keep away from acidic waste streams to prevent the precipitation of solid p-nitrophenol.

References

  • Environmental Health and Safety, Florida State University. "OSHA Glove Selection Chart". Available at: [Link]

  • USA Scientific, Inc. "Chemical Resistance of Latex and Nitrile Gloves". Available at: [Link]

Sources

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